molecular formula C18H22FN3O5 B3047363 Levofloxacin hydrate CAS No. 138199-72-1

Levofloxacin hydrate

Cat. No.: B3047363
CAS No.: 138199-72-1
M. Wt: 379.4 g/mol
InChI Key: QEHPHWRZQAZOTI-PPHPATTJSA-N
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Description

Contextualization of Levofloxacin (B1675101) within the Fluoroquinolone Class of Antibiotics

Levofloxacin is a broad-spectrum, third-generation fluoroquinolone antibiotic. nih.gov The fluoroquinolone class is characterized by a core structure of a fluorinated quinolone carboxylic acid. wikipedia.org These synthetic antibacterial agents act by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination, ultimately leading to bacterial cell death. drugbank.commedchemexpress.com

Levofloxacin is the pure levorotatory (S)-(-)-enantiomer of the racemic compound ofloxacin (B1677185). wikipedia.orgnih.govnih.gov This stereochemical distinction is crucial, as the (S)-enantiomer possesses significantly greater antibacterial activity, reportedly 8 to 128 times more potent than its (R)-(+)-counterpart, and is stereochemically stable in the body. drugbank.comnih.gov The development of levofloxacin from the racemic ofloxacin is a classic example of a "chiral switch," where a single, more active enantiomer is developed from a previously marketed racemic mixture. wikipedia.org

Within the fluoroquinolone generations, levofloxacin is often referred to as a "respiratory quinolone" due to its enhanced activity against gram-positive bacteria, such as Streptococcus pneumoniae, compared to earlier generations like ciprofloxacin (B1669076). nih.govdrugbank.comaafp.org While it is highly effective against many pathogens, it shows reduced activity against Pseudomonas aeruginosa when compared to ciprofloxacin. nih.gov

Significance of Hydrate (B1144303) Forms in the Solid-State Chemistry of Active Pharmaceutical Ingredients

The solid-state form of an active pharmaceutical ingredient (API) is a critical determinant of its physical and chemical properties. Many APIs can exist in various solid forms, including different crystalline structures (polymorphism) and solvated forms. When the incorporated solvent is water, the resulting crystal is known as a hydrate. contractpharma.comproumid.com It is estimated that up to 75% of all pharmaceutical compounds can form hydrates. contractpharma.compharmtech.com

The state of hydration directly influences several key pharmaceutical parameters:

Solubility and Dissolution Rate: Hydrated forms of a drug often exhibit different solubility and dissolution rates compared to their anhydrous counterparts. This can significantly impact the drug's bioavailability, which is the extent and rate at which the active moiety enters systemic circulation. oceanicpharmachem.comnih.gov

Stability: The presence of water molecules in the crystal lattice can enhance or diminish the stability of an API. proumid.comoceanicpharmachem.com Hydrates are often more stable under ambient humidity and temperature conditions, which is a crucial factor for drug formulation and storage. pharmtech.comnih.gov

Hygroscopicity: This refers to a substance's ability to attract and hold water molecules from the surrounding environment. The formation of a stable hydrate can mitigate issues with hygroscopicity that might affect the physical integrity and handling of the anhydrous form. contractpharma.com

Processability: Properties like crystal shape (morphology), flowability, and compressibility are affected by the solid-state form. contractpharma.comproumid.com Choosing a stable hydrate can lead to more consistent and reliable manufacturing processes, such as tableting. nih.gov

For levofloxacin, several solid forms have been identified, including anhydrous polymorphs (α, β, and γ) and two pseudopolymorphic hydrate forms: a hemihydrate and a monohydrate. fip.orggoogle.com The commercially available oral form is typically the hemihydrate. researchgate.net The interconversion between these forms, often triggered by changes in temperature and humidity, is a key area of study. google.comresearchgate.net For instance, heating the hemihydrate can lead to the formation of the γ-anhydrous form, while heating the monohydrate can yield the α-anhydrous form. google.com

Overview of Current Research Trajectories in Levofloxacin Hydrate Chemistry and Pharmaceutical Science

Current research on this compound is multifaceted, aiming to enhance its therapeutic performance and overcome existing challenges like bacterial resistance. Key research areas include:

Solid-State Characterization and Transformation: A significant body of research focuses on comprehensively understanding the various solid-state forms of levofloxacin. nih.govacs.org Advanced analytical techniques such as high-temperature powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR are used to characterize the structures of different polymorphs and hydrates and to study the kinetics and mechanisms of their interconversion. nih.govacs.org For example, studies have investigated the dehydration pathways of levofloxacin hemihydrate, revealing complex transformations between anhydrous and hydrated states. nih.govnih.gov

Cocrystal and Salt Engineering: To improve the physicochemical properties of levofloxacin, such as solubility, stability, and dissolution rate, researchers are exploring the formation of cocrystals and new salts. mdpi.commdpi.com By combining levofloxacin with other molecules (coformers), it's possible to create novel crystalline structures with superior properties. mdpi.comresearchgate.net Recent studies have successfully developed cocrystals and salts of levofloxacin with compounds like phthalimide (B116566) and caffeic acid, demonstrating improved stability and, in some cases, enhanced antimicrobial activity. mdpi.commdpi.com

Novel Drug Delivery Systems: To improve bioavailability, target drug delivery, and provide sustained release, this compound is being incorporated into various nanoparticle-based systems. jddtonline.infojddtonline.info These include polymeric nanoparticles, lipid-based nanocarriers like niosomes, and inorganic nanoparticles. jddtonline.infomdpi.com Such formulations aim to overcome the limitations of conventional dosage forms by protecting the drug from rapid degradation, enhancing its penetration into tissues and bacterial biofilms, and potentially reducing systemic side effects. jddtonline.infojddtonline.info Pharmacokinetic studies of these nanoformulations have shown significant improvements in plasma concentration and half-life compared to the conventional drug. jddtonline.infomdpi.com

Mechanochemistry: Greener and more sustainable methods for inducing solid-state transformations are being explored through mechanochemistry (e.g., ball milling). nih.govacs.org Research has shown that mechanical stress can induce the transformation of levofloxacin hemihydrate into its anhydrous form (γ-form) and subsequently into an amorphous state, offering new, solvent-free pathways to produce different solid forms. nih.govnih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4.H2O/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H2/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHPHWRZQAZOTI-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20160534
Record name Levofloxacin monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20160534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138199-71-0, 138199-72-1
Record name 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-, hydrate (2:1), (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138199-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levofloxacin monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138199721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levofloxacin monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20160534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Architecture and Stereochemical Principles of Levofloxacin Hydrate

Definitive Stereochemical Assignment of the (S)-Enantiomer

Levofloxacin (B1675101) is the pure levorotatory (-)-(S)-enantiomer of the racemic compound ofloxacin (B1677185). wikipedia.orgfda.gov This specific stereochemical configuration is crucial for its antibacterial activity. The chiral center is located at the C-3 position of the oxazine (B8389632) ring, where a methyl group is attached. ncats.io The (S)-configuration is significantly more potent against a wide range of both Gram-positive and Gram-negative bacteria compared to its (R)-(+)-enantiomer. drugbank.comfip.org In fact, the antibacterial activity of ofloxacin resides primarily in the L-isomer. fda.gov This enhanced activity is attributed to a more effective binding interaction with its target enzymes, DNA gyrase and topoisomerase IV. wikipedia.org The stereochemical stability of levofloxacin is a key characteristic; it does not invert to the less active (R)-enantiomer in the body. drugbank.com

Structural Characterization of the Hydrate (B1144303) Lattice, e.g., Levofloxacin Hemihydrate

Levofloxacin can exist in various crystalline forms, including anhydrous forms and hydrated forms such as the monohydrate and the commercially significant hemihydrate. fip.orgacs.org The hemihydrate form has the empirical formula C₁₈H₂₀FN₃O₄ · ½H₂O. wikipedia.org

X-ray diffraction studies have been instrumental in elucidating the crystal structure of levofloxacin hemihydrate. These studies reveal a highly ordered three-dimensional lattice. In the crystal structure of levofloxacin hemihydrate, water molecules are incorporated into the crystal lattice, forming hydrogen bonds with the levofloxacin molecules. These water molecules often reside in channels within the crystal structure. researchgate.net The specific arrangement and interactions within the hydrate lattice contribute to the physicochemical properties of the drug substance, such as its stability and dissolution profile. The dehydration of levofloxacin hemihydrate can lead to the formation of different anhydrous polymorphic forms, designated as γ- and α-forms. researchgate.net

High-pressure X-ray diffraction studies have also been conducted to understand the structural behavior of levofloxacin hemihydrate under compression, which is relevant to the manufacturing of solid dosage forms. iucr.org These studies provide insights into the compressibility and phase behavior of the material. iucr.org

PropertyValueSource
Molecular Formula C₁₈H₂₀FN₃O₄ · 0.5H₂O biomol.com
Molecular Weight 370.38 g/mol wikipedia.org
Appearance Light-yellowish-white to yellow-white crystal or crystalline powder wikipedia.org
Melting Point 214-216°C chemicalbook.com

Analysis of Key Functional Groups and Their Influence on Molecular Interactions

The molecular structure of levofloxacin contains several key functional groups that govern its physicochemical properties and its interactions with biological targets and other molecules. researchgate.net These include a carboxylic acid group, a ketone group, a fluorine atom, and a piperazinyl substituent. wikipedia.org

The carboxylic acid group at position C-6 and the ketone group at C-7 are essential for the antibacterial activity of fluoroquinolones. sapub.org The carboxylic acid group is involved in hydrogen bonding interactions with the active site of DNA gyrase and topoisomerase IV. nih.gov This group can exist in a deprotonated (carboxylate) form, contributing to the zwitterionic nature of the molecule at physiological pH. researchgate.net

The fluorine atom at position C-9 enhances the drug's penetration into bacterial cells and increases its activity against a broader spectrum of bacteria.

The N-methylpiperazinyl group at the C-10 position plays a significant role in the drug's spectrum of activity and pharmacokinetic properties. The tertiary amine within this group can be protonated, which, along with the deprotonated carboxylic acid, contributes to the zwitterionic character of levofloxacin. researchgate.net This dual charge nature influences its solubility and interactions in different environments.

Intermolecular interactions, such as hydrogen bonding and π-π stacking, are crucial in the formation of the crystal lattice of levofloxacin hydrate and its interactions with biological macromolecules. researchgate.net The tricyclic ring system can participate in π-π stacking interactions with the DNA bases in the enzyme-DNA complex. nih.gov The formation of drug-drug salt crystals and co-amorphous forms with other molecules, such as 4-aminosalicylic acid, has been explored to modify its physical properties. rsc.org Infrared spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are valuable techniques for analyzing the intermolecular interactions and structural changes in different formulations of levofloxacin. mdpi.com

Functional GroupPositionRoleSource
Carboxylic Acid C-6Essential for antibacterial activity, hydrogen bonding with target enzymes. nih.govsapub.org
Ketone C-7Essential for antibacterial activity. sapub.org
Fluorine C-9Enhances cell penetration and broadens the spectrum of activity.
N-methylpiperazinyl C-10Influences spectrum of activity and pharmacokinetic properties. researchgate.net

Advanced Solid State Chemistry and Polymorphism of Levofloxacin

Characterization of Crystalline Hydrate (B1144303) Forms

Levofloxacin (B1675101) is known to crystallize into two primary hydrate forms: a hemihydrate and a monohydrate. nih.govacs.org These hydrates differ in their water content, crystal structure, and stability, which in turn influences their behavior during manufacturing and storage. dovepress.comnih.gov

Levofloxacin Hemihydrate: Structural Investigations and Stability Attributes

Levofloxacin hemihydrate (LVXh) is the most stable and commonly used form in pharmaceutical formulations due to its superior stability under ambient conditions. acs.orgfip.org Structurally, it is a hemihydrate in a monoclinic system. nih.gov In the hemihydrate form, a single water molecule links two levofloxacin molecules through hydrogen bonds. researchgate.net

The stability of the hemihydrate is a key attribute. However, it can undergo transformations under certain conditions. For instance, grinding can induce partial dehydration, leading to a mixture of hemihydrate and anhydrous forms. conicet.gov.ar The rehydration process of this mechanically altered form can be irreversible, highlighting the impact of processing on its solid-state properties. conicet.gov.ar Under conditions of high humidity, levofloxacin hemihydrate can absorb water and transform into the monohydrate form. dovepress.comnih.gov Thermal analysis using Differential Scanning Calorimetry (DSC) shows a dehydration peak for LVXh around 74.8 °C. nih.gov

Table 1: Crystallographic Data for Levofloxacin Hemihydrate

ParameterValue
Crystal SystemMonoclinic
Water Content0.5 moles per mole of levofloxacin
StabilityMost stable form at ambient conditions acs.orgfip.org
Dehydration Temperature~74.8 °C nih.gov
TransformationCan convert to monohydrate at high humidity dovepress.comnih.gov

Levofloxacin Monohydrate: Formation Pathways and Interconversion Dynamics

Levofloxacin can also form a monohydrate (LVXm), which contains one mole of water per mole of the drug. nih.govacs.org The monohydrate can be formed from the hemihydrate, particularly under high humidity conditions. dovepress.comnih.gov Research has shown that levofloxacin hemihydrate can transform to the monohydrate phase after several weeks under ambient room conditions. dovepress.com

The interconversion between the hemihydrate and monohydrate forms is a critical aspect of levofloxacin's solid-state chemistry. While the hemihydrate is more stable, the potential for conversion to the monohydrate exists, which could impact the physical and chemical properties of the drug substance. nih.gov The thermal behavior of the monohydrate differs from the hemihydrate; upon heating, it dehydrates to form the anhydrous α polymorph. nih.govresearchgate.net This contrasts with the hemihydrate, which primarily forms the γ anhydrate upon dehydration. researchgate.netresearchgate.net The difference in dehydration pathways is attributed to the different interactions between the levofloxacin molecules and the crystal water in the two hydrate structures. jst.go.jp

Discovery and Analysis of Anhydrous Polymorphs

Upon dehydration, levofloxacin hydrates can convert into several anhydrous crystalline forms, known as polymorphs. researchgate.net At least four distinct anhydrous polymorphs have been identified: α, β, γ, and δ. nih.govresearchgate.net These polymorphs exhibit different crystal structures and stabilities, and their formation is dependent on the starting hydrate and the dehydration conditions. nih.govjst.go.jp

Structural Elucidation of α, β, γ, and δ Crystalline Anhydrates

The anhydrous polymorphs of levofloxacin have been the subject of extensive research to elucidate their crystal structures. nih.govacs.org

α-form: The α-polymorph is typically formed from the dehydration of levofloxacin monohydrate. researchgate.netresearchgate.net Its crystal structure has been successfully determined using single-crystal X-ray diffraction. researchgate.netrsc.org

γ-form: The γ-polymorph is the initial product of the dehydration of levofloxacin hemihydrate. researchgate.netacs.orgresearchgate.net

β and δ-forms: The crystal structures of the β and δ forms remain less characterized. nih.govacs.org The δ form has been identified as a new form resulting from an enantiotropic conversion of the γ form around 54°C. researchgate.netnih.gov

The various anhydrous forms can interconvert. For example, the γ form can convert to the α form upon further heating. researchgate.netrsc.org

Table 2: Overview of Levofloxacin Anhydrous Polymorphs

PolymorphFormation PathwayStructural Information
α Dehydration of monohydrate researchgate.netresearchgate.netCrystal structure solved researchgate.netrsc.org
β Heating of hemihydrate nih.govStructure not fully identified nih.govacs.org
γ Dehydration of hemihydrate researchgate.netacs.orgStructure known nih.govacs.org
δ Conversion from γ form upon heating researchgate.netnih.govStructure not fully identified nih.govacs.org

Mechanistic Understanding of Dehydration Processes

The dehydration of levofloxacin hydrates is a complex process that can lead to the formation of different anhydrous polymorphs. The specific outcome depends on factors such as temperature and the initial hydrate form. jst.go.jp

Dehydration of levofloxacin hemihydrate initially yields the γ-anhydrous form. researchgate.netacs.org This process has been observed through thermal analysis techniques like DSC, which shows a broad endotherm corresponding to water loss. nih.govacs.org Subsequent heating can cause further transformations. For instance, the γ form can convert to the δ form, and eventually to the α form at higher temperatures. researchgate.netresearchgate.netrsc.org

The dehydration of levofloxacin monohydrate, on the other hand, directly leads to the formation of the α-anhydrous form. nih.govresearchgate.net The difference in the dehydration products of the hemihydrate and monohydrate is attributed to the distinct crystalline arrangements and the nature of the water-molecule interactions within each hydrate. jst.go.jp Mechanochemical processes, such as ball milling, can also induce dehydration of the hemihydrate, leading first to the γ-form and then to an amorphous state. nih.govacs.org

Amorphous State of Levofloxacin

In addition to its crystalline forms, levofloxacin can exist in an amorphous state. nih.gov The amorphous form lacks a long-range ordered crystal structure. researchgate.net Amorphous levofloxacin can be prepared by methods such as spray drying and mechanochemical processing like ball milling. nih.govacs.orgnih.gov

Spray drying a solution of levofloxacin has been shown to produce a completely amorphous form with a glass transition temperature (Tg) of 80 °C. nih.govacs.orgnih.gov Ball milling of the hemihydrate can also lead to amorphization, often proceeding through an intermediate γ-anhydrous phase. nih.govacs.orgnih.gov

The amorphous state of levofloxacin is of interest due to its potential for altered physicochemical properties. However, it is also physically unstable and tends to recrystallize over time, particularly in the presence of moisture. nih.govacs.org Dynamic vapor sorption studies have shown that amorphous levofloxacin readily crystallizes back to the more stable hemihydrate form. nih.govacs.orgacs.org Co-amorphous systems, such as with L-arginine, have been investigated to improve the stability of the amorphous form. mdpi.com

Preparation and Characterization of Amorphous Levofloxacin

Amorphous levofloxacin has been successfully prepared using various techniques, including spray drying and ball milling. acs.orgnih.gov Spray drying a solution of levofloxacin hemihydrate in water has been shown to produce a completely amorphous form (LVXam). acs.orgnih.gov This process has been conducted without the use of excipients, which is a notable achievement. acs.org Another method, ball milling, has also been employed to induce amorphization of levofloxacin hemihydrate (LVXh). acs.orgnih.gov This mechanochemical approach can lead to at least partial amorphization of the crystalline drug. acs.orgnih.gov

The characterization of amorphous levofloxacin is carried out using a suite of analytical techniques to confirm its non-crystalline nature and to determine its physical properties. acs.orgnih.gov Powder X-ray diffraction (PXRD) is a primary tool, with amorphous forms exhibiting a characteristic halo pattern instead of the sharp Bragg peaks seen in crystalline materials. nih.govnih.gov Thermal analysis methods, such as differential scanning calorimetry (DSC), are used to identify the glass transition temperature (Tg) and any crystallization or melting events. acs.orgnih.gov For instance, the amorphous form of levofloxacin produced by spray drying exhibits a glass transition temperature of approximately 80 °C. acs.orgnih.govnih.gov Spectroscopic techniques like Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy are also utilized to probe the molecular structure and interactions in the amorphous state. acs.orgnih.gov Dynamic vapor sorption (DVS) is employed to assess the hygroscopicity and physical stability of the amorphous material under different humidity conditions. acs.orgnih.gov

In some studies, co-amorphous systems have been developed to enhance the properties of levofloxacin. For example, co-amorphous particles of levofloxacin and L-arginine have been prepared by spray drying. mdpi.com Similarly, co-amorphous systems with theophylline (B1681296) have been created, with the addition of a third component like tryptophan to improve stability. acs.org These complex systems are also characterized using the same range of analytical techniques to understand their solid-state properties. mdpi.comacs.org

Glass Transition Phenomena and Amorphous Stability

The glass transition is a critical characteristic of amorphous materials, representing the reversible transition from a hard, brittle state to a more rubbery state. For amorphous levofloxacin (LVXam), the glass transition temperature (Tg) has been reported to be around 80°C. acs.orgnih.govnih.gov This value is a key indicator of the physical stability of the amorphous form; a higher Tg generally suggests greater stability at ambient storage conditions. pulmatrix.com

The stability of amorphous levofloxacin is a significant area of investigation, as amorphous forms are thermodynamically metastable and tend to recrystallize over time. nih.gov Thermal analysis of spray-dried amorphous levofloxacin revealed that the glass transition event is followed by two exothermic events, which are likely due to crystallization, with onset values of 102.9°C and 106.2°C. nih.gov The proximity of the crystallization peaks to the glass transition temperature can indicate a relative lack of stability. nih.gov In fact, it has been suggested that the amorphous phase of levofloxacin might be less stable than that of other fluoroquinolones like ciprofloxacin (B1669076), which has a higher Tg. nih.gov

Dynamic vapor sorption (DVS) studies have shown that amorphous levofloxacin samples, regardless of the preparation method (ball milling or spray drying), tend to crystallize into the more stable hemihydrate form when exposed to moisture. acs.orgnih.govresearchgate.net This highlights the role of water as a plasticizer, which can lower the glass transition temperature and facilitate molecular mobility, leading to crystallization.

The stability of amorphous levofloxacin can be influenced by processing parameters and the presence of other components. For instance, in ball-milled samples, an increase in milling duration led to a slight increase in the temperature of the exothermic crystallization peak, suggesting a subtle enhancement in the stability of the amorphous form. acs.orgnih.gov Furthermore, the creation of co-amorphous systems can significantly impact stability. For example, a co-amorphous system of theophylline and levofloxacin was found to crystallize at 40°C, but the addition of tryptophan as a third component maintained the amorphous state for at least one month. acs.org In another study, a co-amorphous form of levofloxacin and 4-aminosalicylic acid exhibited a relatively high glass transition temperature above 100°C, indicating good physical stability. rsc.org

Preparation MethodGlass Transition Temperature (Tg)Crystallization BehaviorStability Notes
Spray Drying~80°C acs.orgnih.govnih.govTwo exothermic crystallization peaks at 102.9°C and 106.2°C nih.govCrystallizes to hemihydrate form upon moisture exposure acs.orgnih.govresearchgate.net
Ball MillingNot explicitly stated, but crystallization exotherms observed acs.orgnih.govExothermic crystallization peak temperature increases slightly with milling time acs.orgnih.govCrystallizes to hemihydrate form upon moisture exposure acs.orgnih.govresearchgate.net
Co-amorphous with Theophylline and TryptophanNot specifiedMaintained amorphous state for 1 month at 40°C acs.orgTryptophan acts as a stabilizer acs.org
Co-amorphous with 4-Aminosalicylic Acid>100°C rsc.orgNot detailedHigh Tg suggests good physical stability rsc.org

Phase Transformation Kinetics and Thermodynamics

The solid-state landscape of levofloxacin is complex, involving multiple crystalline forms, including hydrates and anhydrates, which can interconvert under various conditions. nih.gov Levofloxacin is known to exist as a hemihydrate (LVXh) and a monohydrate (LVXm), as well as several anhydrous polymorphs denoted as α, β, γ, and δ. nih.govresearchgate.netnih.gov The interconversion between these forms is a critical aspect of its solid-state chemistry.

The dehydration of levofloxacin hemihydrate (LVXh) is a key transformation pathway. nih.govresearchgate.net Upon heating, LVXh can dehydrate to form the anhydrous γ polymorph. researchgate.netrsc.org This γ form can then convert to the α form at higher temperatures. rsc.orgresearchgate.net The monohydrate form (LVXm) has been reported to transform to the anhydrous α form upon heating. nih.govresearchgate.net The dehydration of solvates, such as the n-propanol solvate, can also lead to the formation of the anhydrous γ form, which subsequently converts to the α form. rsc.orgresearchgate.net

The presence of water plays a crucial role in the stability and transformation of levofloxacin's solid forms. The anhydrous forms are generally unstable at room temperature and can revert to the more stable hemihydrate form in the presence of moisture. nih.govnih.gov For instance, dynamic vapor sorption studies have shown that amorphous levofloxacin crystallizes into the hemihydrate form upon analysis. acs.orgresearchgate.net The hydrate transformation from the anhydrous to the hemihydrate and then to the monohydrate form can occur under ambient conditions with sufficient relative humidity. nih.gov

The kinetics of these transformations have been investigated. For example, the conversion of the γ form to a newly identified δ form has been observed as an enantiotropic conversion around 54°C. nih.govresearchgate.net The study of these solid-state conversions is essential for controlling the final solid form of the drug substance and ensuring its stability and performance.

Mechanical stress, such as that induced by ball milling, has a significant impact on the solid-state transformations of levofloxacin. acs.orginnovareacademics.in Grinding can damage the crystal lattice of levofloxacin hemihydrate, leading to dehydration and the formation of anhydrous forms. innovareacademics.in This process can also induce polymorphic transitions and even lead to the formation of an amorphous phase. acs.orgresearchgate.net

Studies have shown that ball milling of levofloxacin hemihydrate (LVXh) can initiate a transformation to the anhydrous γ form (LVXγ) as an intermediate phase, which can then convert to an amorphous form (LVXam) with continued milling. acs.orgnih.govresearchgate.net This demonstrates that mechanochemistry can be used to access different solid-state forms of levofloxacin that may not be readily obtainable through other methods. acs.org The kinetics of these mechanically induced transformations have been studied, and it has been found that the extent of amorphization can be partial. acs.orgnih.gov

The conditions of the milling process, such as the type of mill, the duration of milling, and the materials of the milling jars and balls, can all influence the outcome of the transformation. acs.orgacs.org For instance, the rate of polymorphic transformations can be significantly affected by the material of the milling jar, with polymer jars sometimes leading to faster kinetics than stainless steel jars. acs.org The addition of polymers during milling can also alter the transformation pathways. acs.org

The application of mechanical force not only drives transformations but can also introduce crystalline microstrains, which can trigger polymorphic transitions upon subsequent heating that are not observed in the unmilled material. researchgate.net This highlights the complex interplay between mechanical stress and the thermal behavior of levofloxacin.

The hydration and dehydration of levofloxacin are governed by thermodynamic driving forces that are primarily influenced by temperature and water activity (relative humidity). rsc.orgresearchgate.net The different solid forms of levofloxacin, including its hydrates and anhydrous polymorphs, have distinct thermodynamic stabilities under different environmental conditions.

The conversion between the anhydrous and hydrated forms is a reversible process. rsc.org The thermodynamically most stable form under a given set of conditions will be the one with the lowest Gibbs free energy. For instance, at lower relative humidity and/or higher temperatures, the anhydrous forms are generally more stable, providing the driving force for dehydration. researchgate.net Conversely, at higher relative humidity, the hydrated forms, such as the hemihydrate, become the more stable phase, driving the hydration of the anhydrous or amorphous forms. nih.govnih.gov

The dehydration of levofloxacin hemihydrate is an endothermic process, as indicated by differential scanning calorimetry (DSC) studies, which show an endotherm corresponding to the loss of water. researchgate.netconicet.gov.ar The enthalpy change associated with this process is a key thermodynamic parameter. The subsequent transformations between the anhydrous polymorphs (e.g., γ to α) are also driven by their relative thermodynamic stabilities at different temperatures. rsc.orgresearchgate.net

Crystallographic Investigations

The crystal structures of several solid forms of levofloxacin have been determined through crystallographic investigations, primarily using single-crystal and powder X-ray diffraction (PXRD) techniques. rsc.orgacs.orgfigshare.com These studies provide fundamental insights into the molecular arrangement and intermolecular interactions within the crystal lattice, which in turn govern the physicochemical properties of the different polymorphs and hydrates.

The crystal structures of both the levofloxacin monohydrate and hemihydrate are well-characterized. acs.orgresearchgate.net In these hydrated forms, water molecules play a crucial role in stabilizing the crystal structure through hydrogen bonding, often forming channel-like structures. nih.govresearchgate.net

Significant research has also been dedicated to elucidating the crystal structures of the anhydrous forms of levofloxacin. The structures of the α and γ anhydrous forms have been solved using high-temperature powder X-ray diffraction (HT-PXRD). acs.orgfigshare.com The γ form is obtained by heating the hemihydrate, while the α form is derived from the monohydrate. acs.orgresearchgate.net The solved crystal structure of the anhydrous α form by single-crystal X-ray diffraction has been shown to be in good agreement with data from structure determination from powder diffraction (SDPD) methods. rsc.org

Crystallographic studies have also been instrumental in identifying new solvates and understanding their structures. For example, the crystal structures of n-propanol, ethylene (B1197577) glycol, and acetic acid solvates have been investigated. rsc.org In the n-propanol solvate, the solvent molecules are located in channels and have weak interactions with the levofloxacin molecules, yet they are critical for the stability of the crystal structure. rsc.org

Furthermore, crystallographic analysis is essential for characterizing new multicomponent systems, such as cocrystals. A drug-drug cocrystal of levofloxacin and metacetamol (B1676320) has been structurally characterized, revealing that it does not form the channel structure typical of the hydrates. nih.gov This structural difference is linked to its reduced hygroscopicity. nih.gov

Solid FormCrystal SystemSpace GroupKey Structural Features
Levofloxacin-2,6-dihydroxybenzoate (LF-26)TriclinicNot specifiedAnhydrous form nih.gov
Levofloxacin-3,5-dihydroxybenzoate (LF-35)MonoclinicNot specifiedHemihydrate form nih.gov
Levofloxacin-Metacetamol CocrystalNot specifiedNot specifiedNo channel structure for water molecules nih.gov
Anhydrous α formNot specifiedNot specifiedSolved by single-crystal and high-temperature powder X-ray diffraction rsc.orgacs.org
Anhydrous γ formNot specifiedNot specifiedSolved by high-temperature powder X-ray diffraction acs.org
n-Propanol SolvateNot specifiedNot specifiedSolvent molecules in channels with weak interactions rsc.org

Single-Crystal X-ray Diffraction Analysis of Levofloxacin Forms

Single-crystal X-ray diffraction (SCXRD) stands as the definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. For a complex molecule like levofloxacin, which exhibits extensive polymorphism and forms various solvates and salts, SCXRD provides crucial, unequivocal structural data that underpins our understanding of its solid-state behavior.

Research has successfully employed SCXRD to elucidate the structures of several levofloxacin forms. A significant achievement was the solving of the crystal structure for the anhydrous α form. rsc.org This experimental structure was found to be in good agreement with structures determined from powder X-ray diffraction data (SDPD) but was notably different from structures proposed through crystal structure prediction (CSP) methodologies, highlighting the essential role of experimental validation. rsc.orgresearchgate.net

Furthermore, SCXRD has been used to confirm the formation of new drug-drug and drug-excipient salts. The analysis of a levofloxacin–niflumate salt revealed a stable multicomponent crystal where levofloxacin and niflumic acid molecules are stacked via dispersion forces, forming a one-dimensional columnar structure that enhances lattice stability. nih.gov Similarly, the structures of new multi-component crystals formed between levofloxacin and 4-aminosalicylic acid were analyzed by SCXRD, confirming their nature as salts. rsc.orgresearchgate.net The technique has also been applied to various salt forms, such as levofloxacin hydrochloride, where the crystal structure of a specific polymorph (Form II) was determined. google.com

The detailed structural parameters obtained from SCXRD analysis are fundamental. They provide precise information on unit cell dimensions, space group, and atomic coordinates, which are essential for understanding the intermolecular interactions, such as hydrogen bonding, that dictate the stability and physicochemical properties of each crystalline form.

Table 1: Crystallographic Data for Levofloxacin Hydrochloride Crystal Form II from SCXRD google.com
ParameterValue
Crystal SystemTriclinic
Space GroupP1
a (Å)Not specified in source
b (Å)Not specified in source
c (Å)Not specified in source
α (°)70.731(3)
β (°)82.207(2)
γ (°)81.421(3)
Z2
Dx (g/cm3)1.47

Powder X-ray Diffraction for Polymorphic Purity and Quantitative Phase Analysis

Powder X-ray diffraction (PXRD) is an indispensable tool in the solid-state characterization of pharmaceuticals, valued for its ability to identify crystalline phases, assess polymorphic purity, and perform quantitative analysis. mdpi.comamericanpharmaceuticalreview.com Unlike SCXRD, which requires a single, high-quality crystal, PXRD can analyze polycrystalline powders, making it suitable for routine quality control and bulk material characterization. mdpi.com Each crystalline form of a compound produces a unique PXRD pattern, or "fingerprint," which allows for its identification and differentiation from other forms. americanpharmaceuticalreview.com

For levofloxacin, PXRD is routinely used to characterize its various known solid-state forms, including the commercially available hemihydrate (LF-½H), the monohydrate (LF-1H), and the anhydrous polymorphs α, β, and γ. researchgate.netresearchgate.netresearchgate.net The technique is also critical for studying phase transformations. For example, variable-temperature PXRD (VT-PXRD) has been used to investigate the dehydration of levofloxacin solvates, revealing that newly discovered solvates first convert to the anhydrous γ form upon heating, which subsequently transforms into the more stable α form at higher temperatures. rsc.orgresearchgate.net High-temperature PXRD was also the method used to successfully determine the crystal structures of the anhydrous α and γ forms, which are difficult to isolate as single crystals. acs.orgfigshare.com

A crucial application of PXRD is the quantitative analysis of phase composition in a mixture. This is vital for controlling the manufacturing process and ensuring the quality of the final drug substance, as the presence of undesired polymorphs can affect stability and bioavailability. mdpi.com The Rietveld refinement method is a powerful technique for quantitative PXRD analysis. nih.gov It involves fitting a calculated diffraction pattern, based on the known crystal structures of the components, to the experimental pattern of the mixture. The relative weight fractions of each crystalline (and sometimes amorphous) phase are determined from the scale factors used to achieve the best fit. nih.gov

This approach has been successfully applied to levofloxacin to study the kinetics of mechanochemically induced transformations. researchgate.netnih.gov For instance, during the ball milling of levofloxacin hemihydrate (LVXh), Rietveld analysis of PXRD data quantified its transformation into an intermediate anhydrous γ phase (LVXγ) and a final amorphous phase (LVXam). nih.govacs.org This quantitative analysis revealed that, regardless of the specific milling conditions, the formation of the γ phase precedes amorphization. nih.govacs.org

Table 2: Example of Quantitative Phase Analysis of Levofloxacin Hemihydrate (LVXh) during Ball Milling using Rietveld Refinement of PXRD Data nih.govacs.org
Milling TimeLVXh Phase (%)LVXγ Phase (%)Amorphous Phase (%)
5 minData point for LVXh at 5 minData point for LVXγ at 5 minData point for Amorphous at 5 min
30 minData point for LVXh at 30 minData point for LVXγ at 30 minData point for Amorphous at 30 min
1 hourData point for LVXh at 1 hourData point for LVXγ at 1 hourData point for Amorphous at 1 hour
4 hoursData point for LVXh at 4 hoursData point for LVXγ at 4 hoursData point for Amorphous at 4 hours
Note: Specific quantitative values vary with milling conditions (mill type, jar, balls). The table illustrates the type of data obtained from Rietveld analysis, showing the evolution of phases over time. nih.gov

The sensitivity of PXRD allows for the detection and quantification of low levels of polymorphic impurities, with limits of detection (LOD) and quantitation (LOQ) that can be in the low single-digit percentages by weight, ensuring the purity and consistency of the levofloxacin active pharmaceutical ingredient. mdpi.comresearchgate.net

Sophisticated Analytical Methodologies for Levofloxacin Hydrate Research

Chromatographic Separation Science

Ultra-Performance Liquid Chromatography (UPLC) for High-Resolution Separations

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over High-Performance Liquid Chromatography (HPLC), offering enhanced resolution, speed, and sensitivity. UPLC utilizes smaller particle size stationary phases and higher mobile phase pressures, enabling faster separations and improved detection limits.

Research has demonstrated the efficacy of UPLC for the quantitative analysis of levofloxacin (B1675101) hemihydrate in pharmaceutical formulations and biological samples. For instance, a stability-indicating RP-UPLC method was developed and validated for levofloxacin hemihydrate in tablets, employing an ACQUITY UPLC BEH C18 column. This method achieved separation within a rapid 4-minute runtime, using a mobile phase composed of acetonitrile (B52724) and a phosphate (B84403) buffer with triethylamine, detected at 294 nm researchgate.net. Another study successfully developed an ultra-high performance liquid chromatography-diode array detection (UHPLC-DAD) method optimized using Design of Experiments (DoE) for the quantitative analysis of levofloxacin in human plasma and prostate tissue. This method exhibited linearity over a range of 0.030-10 μg/mL for plasma and 0.300-30 μg/g for prostate tissue, with intra-day and inter-day variability below 10% and accuracies between 93% and 108% nih.gov. UPLC methods have also been applied to pharmacokinetic studies, achieving rapid quantification in biological matrices like rabbit aqueous humor researchgate.netsyncsci.com.

High-Performance Thin-Layer Chromatography (HPTLC) for Multi-Component Analysis

High-Performance Thin-Layer Chromatography (HPTLC) is a valuable technique for the simultaneous analysis of multiple compounds, offering simplicity, cost-effectiveness, and the ability to analyze multiple samples concurrently. HPTLC is particularly useful for the analysis of levofloxacin hemihydrate in combination with other active pharmaceutical ingredients.

A validated HPTLC method has been described for the simultaneous determination of levofloxacin hemihydrate and ornidazole (B1677491) in tablet dosage forms. The method involved HPTLC separation on silica (B1680970) gel 60 F254 plates using a mobile phase of n-butanol-methanol-ammonia (5:1:1.5, v/v/v). Densitometric measurements were performed at 298 nm. The linearity was established in the range of 50–250 ng/spot for levofloxacin hemihydrate and 100–500 ng/spot for ornidazole. This method proved effective as it did not show chromatographic interferences from excipients in pharmaceutical formulations researchgate.netnih.gov.

Thermal Analysis for Material Science Insights

Thermal analysis techniques provide critical information about the physical and chemical changes a compound undergoes upon heating, offering insights into its stability, phase transitions, and composition.

Differential Scanning Calorimetry (DSC) for Endothermic and Exothermic Transitions

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. It is instrumental in identifying phase transitions, such as melting, crystallization, and dehydration, which manifest as endothermic or exothermic peaks.

DSC studies on levofloxacin hemihydrate have revealed distinct thermal events. For levofloxacin hemihydrate, an endothermic peak around 54°C has been observed, corresponding to the conversion of the gamma (γ) form to a delta (δ) form nih.gov. Other studies have reported an endothermic peak at approximately 87°C, attributed to dehydration, and a melting endotherm at around 231°C, indicative of its crystalline nature. An exothermic peak near 380°C has also been noted, potentially related to thermal degradation researchgate.net. Levofloxacin hemihydrate has also been shown to exhibit an endothermic peak around 113.8°C, attributed to water release innovareacademics.in. Furthermore, DSC analysis of levofloxacin hemihydrate in combination with other excipients has indicated no significant interaction, as evidenced by minimal changes in endothermic values compared to the pure drug researchgate.net. In some mechanochemical processing studies, specific milling durations and concentrations of levofloxacin hemihydrate have resulted in exothermic peaks of crystallization, suggesting the formation of amorphous phases acs.org.

Thermogravimetric Analysis (TGA) for Quantifying Hydration and Thermal Decomposition

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is vital for quantifying volatile components, such as water of hydration, and for determining the thermal decomposition profile of a compound.

TGA studies on levofloxacin hemihydrate have confirmed its hydrated nature. For example, a mass loss of 2.35% was observed between 40-80°C, consistent with the dehydration of the hemihydrate form researchgate.net. Another study reported an initial mass loss of 2.38% at around 57°C, aligning with the theoretical water content of levofloxacin hemihydrate (2.43%), followed by a major mass loss at 257°C due to decomposition researchgate.net. Levofloxacin itself, in a dynamic nitrogen atmosphere, has shown a dehydration event at approximately 56.50°C and a single degradation peak with a weight loss of 31.70% at 341°C researchgate.net. TGA is also employed to evaluate the thermal stability of formulations containing levofloxacin, with the starting decomposition temperature identified as the point of maximum 5% w/w mass loss uminho.pt.

Electrochemical and Potentiometric Sensing Strategies

Electrochemical methods offer sensitive and selective detection of analytes by measuring electrical properties related to their redox activity or interactions with electrodes.

Voltammetric Studies of Redox Behavior

Voltammetric techniques, such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV), are used to investigate the redox behavior of levofloxacin. These studies help in understanding its electrochemical reactions and developing electrochemical sensors.

Cyclic voltammograms of levofloxacin have shown a major oxidation peak at approximately 1.71 V, along with minor oxidation peaks at 0.61 V and 1.15 V. Reduction peaks were observed at 1.65 V and 1.13 V medcraveonline.commedcraveonline.com. When levofloxacin interacts with picric acid to form an ion pair, voltammetric experiments have indicated a shift in the anodic peak potential and a significant decrease in peak current, suggesting interaction and complex formation medcraveonline.commedcraveonline.com. Electrochemical sensors utilizing modified electrodes, such as boron-doped diamond (BDD) modified with MXene (Ti3C2TX), have been developed for levofloxacin detection. These sensors demonstrate linear responses over specific concentration ranges and exhibit good precision jfda-online.com. Studies have also explored the electrochemical behavior of levofloxacin using other modified electrodes, showing improved sensitivity and detection limits due to enhanced electron transport capabilities and active surface areas researchgate.netuit.no. For instance, a BDD electrode modified with MXene showed a linear response in the range of 30-100 µM, with a limit of detection (LOD) of 3.90 x 10⁻⁷ M and a limit of quantitation (LOQ) of 1.30 x 10⁻⁶ M jfda-online.com.

Development of Ion-Selective Electrodes for Potentiometric Determination

Ion-selective electrodes (ISEs) offer a cost-effective, sensitive, and straightforward approach for the potentiometric determination of Levofloxacin hydrate (B1144303) in various matrices, including pharmaceutical formulations and biological fluids researchgate.netnih.govmdpi.com. The development of these sensors typically involves the fabrication of membranes incorporating specific sensing materials that exhibit selective interaction with Levofloxacin ions.

PVC Membrane-Based Sensors: Polyvinyl chloride (PVC) membrane electrodes have been widely investigated for Levofloxacin determination. These sensors often utilize ion pairs formed between Levofloxacin and lipophilic anions as the electroactive components. For instance, sensors incorporating the levofloxacin-tetraphenylborate (LVX-TPB) ion pair have demonstrated excellent performance orientjchem.orgorientjchem.orgresearchgate.net. Di-octyl phthalate (B1215562) (DOP) has been identified as a superior plasticizer for these membranes due to its favorable dielectric constant, enhancing sensor performance orientjchem.org. These LVX-TPB based PVC sensors typically exhibit a linear concentration range from 1.0 × 10⁻⁵ to 1.0 × 10⁻² mol L⁻¹, with a limit of detection (LOD) as low as 3.2 × 10⁻⁶ mol L⁻¹ and a quantification limit (LOQ) of 9.7 × 10⁻⁶ mol L⁻¹ orientjchem.org. The potentiometric response often shows a slope close to the theoretical Nernstian value, around 58.8 ± 0.3 mV/decade orientjchem.org, and they have been successfully applied in the analysis of Levofloxacin in its pure form and pharmaceutical preparations orientjchem.org.

Carbon Paste Electrodes (CPEs): Carbon paste electrodes (CPEs) modified with various materials have also been developed for Levofloxacin potentiometric sensing nih.gov. A basic CPE formulation might include graphite, reduced graphene oxide (rGO), tricresyl phosphate (TCP) as a plasticizer, sodium tetrakis[3,5-bis(trifluoromethyl)phenyl] borate (B1201080) (St-TFPMB) as an ion exchanger, and levofloxacinium-tetraphenylborate (LF-TPB) as a lipophilic ion pair nih.gov. These electrodes typically show a sub-Nernstian slope of approximately 49.3 mV/decade within a concentration range of 1.0 × 10⁻² M to 1.0 × 10⁻⁵ M, with an LOD of 1.0 × 10⁻⁵ M nih.gov. Further improvements in sensitivity and selectivity have been achieved by modifying CPEs with PVC membranes (C-CPE) or plasticizers (P-CPE) nih.gov. The C-CPE exhibited a slope of 50.2 mV/decade, while the P-CPE showed an enhanced slope of 53.5 mV/decade nih.gov. These modified electrodes also demonstrated significantly improved selectivity coefficients against common interfering ions compared to unmodified CPEs, along with enhanced response times and electrode lifetimes nih.gov. Such sensors have been applied for the determination of Levofloxacin in pharmaceutical preparations like Levoxin® 500 mg and in spiked urine samples nih.gov.

Molecularly Imprinted Polymer (MIP)-Based Sensors: Molecularly imprinted polymer (MIP)-based potentiometric sensors represent another advanced approach, offering high selectivity for Levofloxacin ekb.eg. These sensors are constructed using functional monomers like methacrylic acid (MAA) and cross-linkers such as ethylene (B1197577) glycol dimethacrylate (EGDMA) in the presence of Levofloxacin as a template ekb.eg. MIP sensors have shown rapid response times (3-5 seconds) and operate effectively within a pH range of 3.0–6.0 ekb.eg. They typically exhibit a linear concentration range from 1 × 10⁻⁵ to 1 × 10⁻² M with an LOD of 7.41 × 10⁻⁶ M ekb.eg. These highly selective sensors have been successfully employed for Levofloxacin assay in spiked plasma samples and pharmaceutical formulations ekb.eg.

Polyvinyl Chloride Electrode (PVCE) and Screen-Printed Electrode (SPE): Polyvinyl chloride electrodes (PVCEs) and screen-printed electrodes (SPEs) have also been developed for the selective determination of Levofloxacin mdpi.com. These electrodes often utilize an ion pair formed between phosphomolybdic acid and Levofloxacin mdpi.com. They typically demonstrate a linear range from 1 × 10⁻⁶ M to 1 × 10⁻² M, with slopes of 55.80 ± 0.70 mV/decade for PVCE and 56.90 ± 0.50 mV/decade for SPE mdpi.com. These sensors are stable within a pH range of 3.0 to 5.0, with reported lifetimes of approximately 21 days for PVCE and 18 days for SPE mdpi.com. Their application has extended to the analysis of Levofloxacin in river water samples mdpi.com.

Electrode TypeSensing Material/Ion PairPlasticizerLinear Range (M)LOD (M)Slope (mV/decade)pH RangeLifetime (days)Application
PVC Membrane SensorLevofloxacin-tetraphenylborate (LVX-TPB)DOP1.0 × 10⁻⁵ – 1.0 × 10⁻²3.2 × 10⁻⁶58.8 ± 0.3N/AN/APure form, Pharmaceutical preparations orientjchem.orgorientjchem.orgresearchgate.net
Carbon Paste Electrode (CPE)Levofloxacinium-tetraphenylborate (LF-TPB) + St-TFPMBTCP1.0 × 10⁻⁵ – 1.0 × 10⁻²1.0 × 10⁻⁵49.3N/AN/APharmaceutical preparations, Spiked urine nih.gov
PVC Coated CPE (C-CPE)(As CPE)N/AN/AN/A50.2N/AImprovedPharmaceutical preparations, Spiked urine nih.gov
Plasticized CPE (P-CPE)(As CPE)PVC/CyclohexanoneN/AN/A53.5N/AImprovedPharmaceutical preparations, Spiked urine nih.gov
MIP-based SensorMIP (MAA/EGDMA)N/A1 × 10⁻⁵ – 1 × 10⁻²7.41 × 10⁻⁶N/A3.0 – 6.0N/ASpiked plasma, Pharmaceutical formulation ekb.eg
Polyvinyl Chloride Electrode (PVCE)Phosphomolybdic acid ion pair with LevofloxacinN/A1 × 10⁻⁶ – 1 × 10⁻²N/A55.80 ± 0.703.0 – 5.021River water mdpi.com
Screen-Printed Electrode (SPE)Phosphomolybdic acid ion pair with LevofloxacinN/A1 × 10⁻⁶ – 1 × 10⁻²N/A56.90 ± 0.503.0 – 5.018River water mdpi.com

Mass Spectrometry (MS) for Molecular Characterization and Trace Analysis

Mass spectrometry (MS) techniques, particularly when coupled with chromatographic separation methods like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), are indispensable for the molecular characterization of Levofloxacin hydrate, identification of its degradation products, and sensitive trace analysis in complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful technique for both qualitative and quantitative analysis of Levofloxacin and its related substances nih.govresearchgate.netnih.govsyncsci.com. Typically employing electrospray ionization (ESI) in positive mode, Levofloxacin is commonly detected as an ion with a mass-to-charge ratio (m/z) of 362 nih.govresearchgate.net. For targeted quantification, Multiple Reaction Monitoring (MRM) is often used, with characteristic transitions such as m/z 362.7 → 261.2, m/z 362.1 → 318.1, and m/z 362.2 → 261.2 being reported for Levofloxacin nih.gov. This technique is highly effective for detecting very low concentrations of the drug, making it suitable for pharmacokinetic studies in biological fluids like human plasma and serum syncsci.comresearchgate.net. LC-MS/MS has also been instrumental in identifying trace impurities in Levofloxacin formulations, with some studies reporting impurity levels below 0.01% and identifying specific impurities such as Levofloxacin N(4')-methyl quaternary impurity nih.gov. Furthermore, degradation products, like Levofloxacin N-oxide, have been identified with ions at m/z 378 [M+H]⁺ using LC-MS researchgate.net. The technique is also applied in environmental analysis to monitor Levofloxacin removal by microorganisms researchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS, particularly when coupled with Time-of-Flight (TOF) detection, has been used to confirm the presence of degradation products. For instance, it has confirmed a degradation product of Levofloxacin with a molecular weight of 377, consistent with the Levofloxacin N-oxide identified by LC-MS researchgate.net.

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry (MALDI-TOF MS): MALDI-TOF MS is primarily utilized for the molecular mass determination of synthesized Levofloxacin derivatives and conjugates mdpi.comacs.org. For example, the linear (R₄W₄K)-levofloxacin conjugate was characterized by observing a protonated molecule [M+H]⁺ at m/z 1929.7300, while its quinoline-conjugated counterpart showed adducts like [M+Na]⁺ at m/z 1871.6920 mdpi.com. This technique is crucial for confirming the structure and integrity of newly synthesized compounds in drug discovery and development mdpi.comacs.org.

Molecular and Biochemical Mechanisms of Levofloxacin Antimicrobial Action

Targeting Bacterial Type II Topoisomerases: DNA Gyrase Inhibition

Levofloxacin's antimicrobial activity is significantly attributed to its inhibition of DNA gyrase, an enzyme essential for bacterial survival and unique to these organisms. youtube.comnih.govresearchgate.net DNA gyrase is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for relieving the torsional strain that accumulates during DNA unwinding for replication and transcription. patsnap.comdrugbank.comchegg.com By preventing the relaxation of this supercoiled DNA, levofloxacin (B1675101) effectively halts the progression of the replication fork, leading to the cessation of DNA synthesis. patsnap.com

DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits. nih.gov Levofloxacin, along with other fluoroquinolones, primarily targets the GyrA subunits, which are responsible for the DNA binding and cleavage-rejoining activity of the enzyme. drugbank.comnih.gov The binding of levofloxacin to the DNA-gyrase complex stabilizes it in a state where the DNA is cleaved but not resealed. patsnap.compatsnap.com This leads to the accumulation of double-stranded DNA breaks, which are ultimately lethal to the bacterial cell. patsnap.compatsnap.com In many Gram-negative bacteria, DNA gyrase is considered the primary target of fluoroquinolones like levofloxacin. nih.govyoutube.com

Table 1: Key Characteristics of DNA Gyrase Inhibition by Levofloxacin

FeatureDescription
Target Enzyme DNA Gyrase (Bacterial Topoisomerase II) patsnap.comnih.gov
Enzyme Subunits Two GyrA and two GyrB subunits nih.gov
Primary Target Subunit GyrA drugbank.com
Mechanism Inhibition of DNA supercoiling and relaxation patsnap.comnih.gov
Effect Stabilization of the DNA-gyrase cleavage complex patsnap.compatsnap.com
Consequence Accumulation of double-stranded DNA breaks patsnap.compatsnap.com
Primary Bacterial Target Group Gram-negative bacteria nih.govyoutube.com

Targeting Bacterial Type II Topoisomerases: Topoisomerase IV Inhibition

In addition to DNA gyrase, levofloxacin also effectively inhibits topoisomerase IV, another crucial bacterial type II topoisomerase. patsnap.comdrugbank.compatsnap.com Topoisomerase IV plays a critical role in the final stages of DNA replication, specifically in the decatenation, or unlinking, of interlinked daughter chromosomes. patsnap.com This separation is essential for the proper segregation of the newly replicated chromosomes into daughter cells during cell division. patsnap.compatsnap.com

Similar to DNA gyrase, topoisomerase IV is a tetrameric enzyme, consisting of two ParC and two ParE subunits. e3s-conferences.orgnih.gov Levofloxacin's inhibitory action is directed towards the ParC subunit, which is homologous to the GyrA subunit of DNA gyrase. nih.gov By inhibiting topoisomerase IV, levofloxacin prevents the separation of the daughter chromosomes, leading to an arrest of cell division and subsequent bacterial cell death. patsnap.compatsnap.com In many Gram-positive bacteria, topoisomerase IV is the preferential target for fluoroquinolones. nih.gov

Table 2: Key Characteristics of Topoisomerase IV Inhibition by Levofloxacin

FeatureDescription
Target Enzyme Topoisomerase IV (Bacterial Topoisomerase II) patsnap.comwikipedia.org
Enzyme Subunits Two ParC and two ParE subunits e3s-conferences.orgnih.gov
Primary Target Subunit ParC nih.gov
Mechanism Inhibition of decatenation of daughter chromosomes patsnap.com
Effect Prevention of chromosomal segregation patsnap.com
Consequence Arrest of bacterial cell division patsnap.compatsnap.com
Primary Bacterial Target Group Gram-positive bacteria nih.gov

Molecular Interactions at the Enzyme-DNA Complex

The inhibitory action of levofloxacin is a result of its specific molecular interactions within a ternary complex formed by the drug, the bacterial topoisomerase, and the DNA. patsnap.com Levofloxacin binds to this complex, effectively trapping the enzyme in a state where it is covalently attached to the cleaved DNA. patsnap.com This prevents the re-ligation of the DNA strands, a crucial step in the catalytic cycle of the topoisomerase enzymes. patsnap.com

Structural studies have revealed that fluoroquinolones like levofloxacin insert into the cleaved DNA at the site of the double-strand break. acs.org The binding is facilitated by a non-catalytic magnesium ion, which forms a bridge through water molecules, connecting the drug to specific amino acid residues on the enzyme, such as serine and glutamic acid. oup.com This water-metal ion bridge is a critical component of the interaction between quinolones and the bacterial type II topoisomerases. oup.com The formation of this stable ternary complex is what ultimately leads to the bactericidal effects of levofloxacin. patsnap.com

Consequences of DNA Synthesis Inhibition on Bacterial Cell Division and Viability

The dual inhibition of DNA gyrase and topoisomerase IV by levofloxacin has profound and lethal consequences for bacterial cells. The primary effect is the rapid inhibition of DNA synthesis, which directly results from the blockage of the replication fork movement by the stabilized enzyme-DNA complexes. drugbank.comyoutube.com This cessation of DNA replication is a key factor in the bactericidal action of levofloxacin. drugbank.come3s-conferences.org

The accumulation of double-stranded DNA breaks, a direct consequence of the stalled and trapped topoisomerase enzymes, triggers a cascade of events that are detrimental to the bacterium. patsnap.compatsnap.com These DNA breaks can lead to chromosome fragmentation and the induction of the bacterial SOS response, a DNA repair system. nih.gov However, the extensive damage caused by levofloxacin often overwhelms these repair mechanisms.

Furthermore, the inhibition of topoisomerase IV directly interferes with cell division. patsnap.compatsnap.com By preventing the segregation of the newly replicated chromosomes, the bacterial cells are unable to complete the division process, leading to an arrest in cell proliferation. patsnap.compatsnap.com The combined effects of DNA synthesis inhibition, accumulation of lethal DNA damage, and the blockage of cell division ultimately result in rapid bacterial cell death. patsnap.comyoutube.comdrugbank.com

Mechanisms of Antimicrobial Resistance to Levofloxacin

Chromosomal Mutations Affecting Quinolone-Resistance Determining Regions (QRDRs)

The primary mechanism of high-level resistance to levofloxacin (B1675101) involves mutations in specific regions of the bacterial chromosome known as the quinolone-resistance determining regions (QRDRs). These regions are located within the genes that encode the subunits of DNA gyrase and topoisomerase IV, the primary targets of levofloxacin.

Mutations in gyrA and gyrB Genes Encoding DNA Gyrase Subunits

DNA gyrase, an essential enzyme in bacterial DNA replication, is composed of two A subunits and two B subunits, encoded by the gyrA and gyrB genes, respectively. Mutations within the QRDRs of these genes can alter the enzyme's structure, reducing its affinity for levofloxacin and thereby conferring resistance.

Mutations in the gyrA gene are the most frequently observed mechanism of fluoroquinolone resistance. nih.govresearchgate.net Specific codons, particularly 83 and 87 in Escherichia coli and equivalent positions in other bacteria, are hotspots for mutations. researchgate.netnih.gov For instance, in Mycobacterium tuberculosis, mutations at codons 90, 91, and 94 of the gyrA gene are the primary mechanism of resistance to fluoroquinolones like levofloxacin. nih.gov Similarly, in Helicobacter pylori, single or double mutations at positions Asn87 and Asp91 are most common in resistant isolates. nih.gov The accumulation of multiple mutations in gyrA is often associated with higher levels of resistance. nih.gov

Mutations in the gyrB gene are less common but can also contribute to levofloxacin resistance. nih.govnih.govnih.gov These mutations also occur within the QRDR and can act synergistically with gyrA mutations to further increase the level of resistance.

OrganismGeneCommon Mutation SitesImpact on Levofloxacin Susceptibility
Escherichia coligyrACodons 83, 87Reduced susceptibility, high-level resistance with multiple mutations
Mycobacterium tuberculosisgyrACodons 90, 91, 94Primary mechanism of fluoroquinolone resistance
Helicobacter pylorigyrAPositions Asn87, Asp91Common in resistant isolates
Pseudomonas aeruginosagyrAThr-83 -> IleChief mechanism of fluoroquinolone resistance
Various BacteriagyrBLess frequent than gyrA mutationsContributes to resistance, often in conjunction with gyrA mutations

Mutations in parC and parE Genes Encoding Topoisomerase IV Subunits

Topoisomerase IV is another essential bacterial enzyme involved in DNA replication, and it serves as a secondary target for levofloxacin, particularly in Gram-negative bacteria. This enzyme is composed of two C subunits and two E subunits, encoded by the parC and parE genes, respectively. Similar to DNA gyrase, mutations in the QRDRs of these genes can lead to reduced drug binding and resistance.

Mutations in parC are frequently observed in levofloxacin-resistant clinical isolates, often in combination with gyrA mutations. researchgate.netelsevier.esjidc.org The presence of mutations in both gyrA and parC typically results in a higher level of fluoroquinolone resistance than mutations in gyrA alone. nih.govresearchgate.net In Pseudomonas aeruginosa, the Ser-87 → Leu substitution in parC is a predominant amino acid change in resistant isolates. elsevier.es

OrganismGeneCommon Mutation SitesImpact on Levofloxacin Susceptibility
Escherichia coliparCSer80IleContributes to resistance, especially with gyrA mutations
Pseudomonas aeruginosaparCSer-87 -> LeuCommon in resistant isolates, increases resistance with gyrA mutations
Various BacteriaparELess frequentCan contribute to quinolone resistance

Efflux Pump Overexpression and Associated Resistance Phenotypes

Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics like levofloxacin, out of the bacterial cell. The overexpression of these pumps leads to a decrease in the intracellular concentration of the drug, preventing it from reaching its target enzymes. nih.govnih.govoup.com

Several families of efflux pumps contribute to levofloxacin resistance in various bacteria. In Stenotrophomonas maltophilia, the SmeDEF and SmeVWX efflux systems have been shown to play a significant role in resistance. nih.gov The overexpression of genes encoding these pumps can be triggered by mutations in their regulatory genes. asm.org

The contribution of efflux pumps to levofloxacin resistance can be demonstrated experimentally by using efflux pump inhibitors (EPIs). These compounds block the activity of the pumps, leading to an increase in the susceptibility of the bacteria to the antibiotic. researchgate.netasm.org Studies have shown that EPIs can significantly reduce the minimum inhibitory concentration (MIC) of levofloxacin against resistant strains, confirming the role of efflux in the resistance phenotype. researchgate.netasm.org

Efflux Pump SystemOrganism(s)Regulatory Gene(s)Impact of Overexpression on Levofloxacin
SmeDEFStenotrophomonas maltophiliasmeTIncreased resistance
SmeVWXStenotrophomonas maltophiliaSignificant role in resistance
AcrAB-TolCEscherichia coliacrRReduced susceptibility

Plasmid-Mediated Quinolone Resistance (PMQR) Genes and Their Contribution

Unlike chromosomal mutations, which are passed on vertically to daughter cells, plasmid-mediated quinolone resistance (PMQR) genes are located on mobile genetic elements called plasmids. This allows for their horizontal transfer between different bacteria, contributing to the rapid dissemination of resistance. PMQR mechanisms typically confer low-level resistance to levofloxacin. nih.gov However, they can provide a favorable background for the selection of higher-level resistance mechanisms, such as QRDR mutations. frontiersin.org

There are three main types of PMQR mechanisms:

Qnr proteins: These proteins protect DNA gyrase and topoisomerase IV from the inhibitory effects of quinolones. frontiersin.orgnih.gov Several families of qnr genes have been identified (qnrA, qnrB, qnrS, etc.). valleyinternational.net

AAC(6')-Ib-cr: This is a variant of an aminoglycoside acetyltransferase enzyme that can modify and inactivate certain fluoroquinolones, including ciprofloxacin (B1669076), and to a lesser extent, levofloxacin. nih.govfrontiersin.org

Efflux pumps: Some plasmids carry genes that encode for efflux pumps, such as QepA and OqxAB, which actively extrude quinolones from the bacterial cell. nih.govfrontiersin.org

The prevalence of PMQR genes is increasing worldwide and they are often found in multidrug-resistant isolates. valleyinternational.net

PMQR MechanismGene(s)Mode of ActionImpact on Levofloxacin Susceptibility
Target ProtectionqnrA, qnrB, qnrSProtects DNA gyrase and topoisomerase IV from inhibitionLow-level resistance
Enzyme Modificationaac(6')-Ib-crAcetylates and inactivates certain fluoroquinolonesReduced susceptibility
EffluxqepA, oqxABActively transports quinolones out of the cellLow-level resistance

Genetic and Biochemical Characterization of Resistance Development

The development of levofloxacin resistance is a complex process that can involve a combination of the mechanisms described above. Whole-genome sequencing and other molecular techniques have been instrumental in characterizing the genetic basis of resistance in clinical isolates. nih.govnih.gov These studies have revealed that resistance is often multifactorial, involving a combination of target site mutations and efflux pump overexpression. nih.gov

Biochemical studies have focused on understanding the impact of these resistance mechanisms on bacterial fitness. In some cases, the acquisition of resistance mutations can come at a fitness cost to the bacterium, meaning that the resistant strain may grow more slowly or be less virulent than its susceptible counterpart. nih.gov However, bacteria can also acquire compensatory mutations that alleviate this fitness cost, allowing for the stable maintenance of resistance in a population.

The upregulation of genes involved in DNA replication and repair has also been implicated as a mechanism of heteroresistance to levofloxacin in some bacteria, such as Pseudomonas aeruginosa. frontiersin.org This suggests that enhancing the cell's ability to repair DNA damage caused by levofloxacin can contribute to survival and the emergence of more stable resistance.

Intermolecular Interactions and Complexation Chemistry of Levofloxacin Hydrate

Interactions with Surfactants in Aqueous Media

The interaction of levofloxacin (B1675101) hydrate (B1144303) with surfactants in aqueous solutions is a critical area of study, as it can significantly influence the drug's solubility, stability, and bioavailability. These interactions are primarily governed by electrostatic and hydrophobic forces, leading to the formation of organized assemblies such as micelles.

In aqueous media, surfactant molecules self-assemble into micelles above a certain concentration known as the critical micelle concentration (CMC). Levofloxacin hydrate can interact with these micelles in several ways. Studies have shown that the presence of levofloxacin can influence the CMC of surfactants. For instance, with the anionic surfactant sodium dodecyl sulfate (B86663) (SDS), the CMC value was found to decrease in the presence of levofloxacin. nih.gov This suggests that the drug promotes the formation of micelles, likely through favorable interactions between the hydrophobic parts of the drug and the surfactant tails, as well as electrostatic interactions between the protonated piperazine (B1678402) ring of levofloxacin and the sulfate head groups of SDS.

The aggregation behavior is also observed with non-ionic surfactants like Tween-80. um.edu.my The presence of this compound can affect the cloud point of non-ionic surfactants, which is the temperature at which the surfactant solution becomes cloudy due to dehydration of the polymer chains and subsequent aggregation. The interaction between levofloxacin and surfactants can lead to the formation of mixed micelles, where the drug molecules are incorporated into the micellar structure. This incorporation can occur in the hydrophobic core, at the micelle-water interface, or in the palisade layer, depending on the nature of the drug and the surfactant. Spectroscopic analyses, such as FTIR and 1H-NMR, have confirmed the presence of intermolecular interactions between levofloxacin and SDS moieties. rsc.org

The interaction with lung surfactant has also been investigated, revealing that levofloxacin expands and stabilizes the surfactant film. nih.gov Molecular dynamics simulations have indicated that levofloxacin is preferentially located in the head group region of the lung surfactant monolayer, inducing an increased organization of the film. nih.gov

The spontaneity and nature of the interaction between this compound and surfactants can be understood through thermodynamic parameters such as the standard Gibbs free energy of micellization (ΔG°m), enthalpy of micellization (ΔH°m), and entropy of micellization (ΔS°m).

For the interaction of levofloxacin hemihydrate with SDS, negative values of ΔG°m have been reported, indicating that the micellization process is spontaneous. um.edu.my The thermodynamic data also reveal the nature of the forces driving the interaction. For the levofloxacin hemihydrate and SDS system, the values of ΔH°m and ΔS°m suggest the existence of both hydrophobic and electrostatic interactions. um.edu.myresearchgate.net Similarly, for the interaction between cetylpyridinium (B1207926) bromide (CPB) and levofloxacin hemihydrate, the negative ΔG°m values signify a spontaneous aggregation phenomenon. nih.gov The corresponding ΔH°m and ΔS°m values in this system point towards ion–dipole, dipole–dipole, and hydrophobic interactions. nih.gov

The study of these thermodynamic parameters at different temperatures allows for a deeper understanding of the energetic contributions to the drug-surfactant association. The spontaneity of the adsorption of levofloxacin at the solution-air interface and its micellization have been demonstrated. researchgate.net

Surfactant SystemThermodynamic ParameterObservationImplication
Levofloxacin Hemihydrate + SDSΔG°mNegativeSpontaneous micellization process. um.edu.my
Levofloxacin Hemihydrate + SDSΔH°m and ΔS°mIndicates both hydrophobic and electrostatic forces.Complex interaction mechanism. um.edu.myresearchgate.net
Levofloxacin Hemihydrate + CPBΔG°mNegativeSpontaneous aggregation. nih.gov
Levofloxacin Hemihydrate + CPBΔH°m and ΔS°mSuggests ion-dipole, dipole-dipole, and hydrophobic interactions.Multiple forces drive the association. nih.gov

Ion-Pair Formation with Organic Anions

Levofloxacin, containing a piperazine moiety, can be protonated to form a cationic species. This positive charge allows it to form ion-pairs with various organic anions. This phenomenon has been exploited for the development of analytical methods for the determination of levofloxacin.

The formation of an ion-association complex between levofloxacin and picric acid has been reported. medcraveonline.com In an aqueous medium at a pH of 7.0±0.1, the positively charged quaternary ammonium (B1175870) group of levofloxacin (formed by protonation of the terminal nitrogen atom in the piperazine moiety) interacts with the negatively charged picrate (B76445) ion to form a stable, yellow-colored ion pair. medcraveonline.com The formation of this ion pair has been confirmed by UV-Visible spectroscopy, which shows a significant shift in the respective λmax values of the reactants. medcraveonline.com

Similar ion-pair formation has been observed with other anionic dyes such as metanil yellow and methyl orange. researchgate.net In acidic aqueous solutions, levofloxacin forms ion-pair complexes with these dyes, which can be extracted into an organic solvent like methylene (B1212753) chloride. researchgate.net The resulting colored organic extract can then be used for colorimetric determination. researchgate.net The stability of these ion-pair complexes is crucial for their application in analytical chemistry.

Coordination Chemistry with Metal Ions and Chelation Potential

The chemical structure of levofloxacin, specifically the carboxyl group at the 3-position and the carbonyl oxygen at the 4-position, provides an excellent site for chelation with metal ions. nih.gov Levofloxacin typically acts as a bidentate ligand, coordinating to metal ions through one of the oxygen atoms of the deprotonated carboxylic group and the ring carbonyl oxygen atom. nih.govresearchgate.netjournalresearchijf.com

A number of metal complexes of levofloxacin have been synthesized and characterized with various transition metal ions, including Ti(IV), V(IV), Y(III), Zr(IV), Ce(IV), U(VI), Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netresearchgate.net Spectroscopic data from these studies confirm that levofloxacin generally binds to the metal ion as a monoanionic bidentate ligand. researchgate.netjournalresearchijf.com The resulting complexes often have a general formula of [M(Levo)2(H2O)2]·nH2O, where M represents the metal ion. researchgate.net

The coordination of levofloxacin to metal ions can lead to the formation of stable chelates, with the stability often depending on the nature of the metal ion. Quinolones, in general, show a higher affinity for hard Lewis acids like trivalent cations (e.g., Al3+, Fe3+) compared to divalent cations. nih.gov The formation of these metal complexes can influence the physicochemical properties of levofloxacin.

Metal IonCoordination ModeResulting Complex Structure (General)
Ti(IV), V(IV), Y(III), Zr(IV), Ce(IV), U(VI)Bidentate (pyridone oxygen and carboxylato oxygen)[M(Levo)2(H2O)2]·nH2O researchgate.net
Mn(II), Co(II), Ni(II), Cu(II), Zn(II)Bidentate (carbonyl and carboxylic oxygen atoms)Elucidated through spectroscopic techniques. researchgate.net
Fe3+, Ni2+, Cu2+, Zr4+ (with secondary ligands)Bidentate (pyridone and carboxylate oxygen)Mixed ligand complexes. journalresearchijf.com

Supramolecular Chemistry: Cocrystallization and Salt Formation with Other Chemical Entities

The ability of levofloxacin to participate in hydrogen bonding and other non-covalent interactions makes it a suitable candidate for the formation of multicomponent crystalline solids, such as cocrystals and salts. These supramolecular assemblies can offer a pathway to modify the physicochemical properties of the parent drug.

Levofloxacin contains both a hydrogen bond donor (the carboxylic acid group) and multiple hydrogen bond acceptors (three nitrogen atoms and four oxygen atoms), making it amenable to cocrystal and salt formation with various coformers. nih.gov The formation of a cocrystal with phthalimide (B116566) and an amorphous salt with caffeic acid has been reported. nih.gov The formation of these new solid forms was confirmed using techniques such as FT-IR, Raman spectroscopy, powder X-ray diffraction (PXRD), and differential scanning calorimetry (DSC). nih.gov

The ΔpKa rule is often used as a guideline to predict whether a cocrystal or a salt will form. A cocrystal was formed between levofloxacin and phthalimide, while a salt was formed with caffeic acid, consistent with this rule. nih.gov Six novel carboxylic acid salt forms of levofloxacin have also been synthesized and characterized, providing insights into the probable supramolecular synthons. rsc.org A supramolecular assembly in the form of a cocrystal has also been formed between levofloxacin and nicotinic acid, where the structure is primarily controlled by O-H•••N and C-H•••O intermolecular hydrogen bonds. researchgate.net The preparation of an organic salt of levofloxacin with γ-resorcylic acid has also been documented. researchgate.net

These studies highlight the potential of crystal engineering to create new solid forms of levofloxacin with potentially altered properties.

Innovative Formulation and Solid State Engineering Approaches Non Clinical Focus

Cocrystal Design and Development for Enhanced Performance

Cocrystallization is a technique used to modify the physicochemical properties of APIs by incorporating a neutral guest molecule (a coformer) into the crystal lattice. researchgate.net This approach has been successfully applied to levofloxacin (B1675101) to improve its performance.

The selection of an appropriate coformer is critical in cocrystal design. Coformers are chosen based on their ability to form non-covalent interactions, such as hydrogen bonds, with the API, leading to a stable, multicomponent crystal lattice. For levofloxacin, various coformers have been investigated to achieve specific improvements.

For instance, phthalimide (B116566) and caffeic acid have been used to develop a cocrystal and an amorphous salt of levofloxacin hemihydrate, respectively. mdpi.comresearchgate.net These coformers were selected to potentially enhance the antimicrobial efficiency of levofloxacin. mdpi.com Another example is the drug-drug cocrystal formed between levofloxacin and metacetamol (B1676320) , an analog of paracetamol. researchgate.net This selection was driven by the common co-prescription of levofloxacin with antipyretics. Out of nine paracetamol analogs tested, only metacetamol successfully formed a cocrystal with levofloxacin in a 1:1 stoichiometric ratio. researchgate.net Coformers like stearic acid and saccharin sodium have also been utilized to enhance the dissolution rate and mask the bitter taste of levofloxacin. researchgate.net

The formation of levofloxacin cocrystals has a significant impact on its solid-state properties, including stability and dissolution rate.

Solid-State Stability: Levofloxacin hydrates are known to be susceptible to changes in humidity and light. nih.gov Cocrystallization can mitigate these issues. The levofloxacin-metacetamol cocrystal, for example, demonstrated improved photostability compared to the hemihydrate form. This is attributed to the formation of a hydrogen bond between the hydroxyl group of metacetamol and the N-methylpiperazine group of levofloxacin, a site potentially involved in photodegradation. researchgate.net Furthermore, this cocrystal did not undergo hydration under high relative humidity conditions, showing reduced hygroscopicity. researchgate.net Similarly, a cocrystal with metacetamol exhibited better physical stability and photostability while maintaining good dissolution characteristics under various temperature and humidity conditions. nih.gov The thermal stability of a levofloxacin-phthalimide cocrystal was confirmed by thermogravimetric analysis, which showed a gradual mass loss corresponding to solvate molecules at lower temperatures, followed by decomposition at a much higher temperature. mdpi.comnih.gov

Dissolution Rate: Enhancing the dissolution rate is a key objective of cocrystallization. Studies have shown that levofloxacin cocrystals can significantly improve the drug's dissolution. Cocrystals developed with stearic acid (L-ST1) and saccharin sodium (L-SA2) showed a marked improvement in the drug dissolution rate compared to levofloxacin alone in simulated gastric fluid (pH 1.2). researchgate.net The levofloxacin-phthalimide cocrystal and levofloxacin-caffeic acid amorphous salt also demonstrated an enhanced dissolution rate compared to the parent drug. mdpi.com

Table 1: Dissolution Rate Comparison of Levofloxacin and its Cocrystals

CompoundDissolution Rate (% min⁻¹) in Simulated Gastric Fluid (pH 1.2)
Supplied Levofloxacin4.4 ± 0.3
L-ST1 (Levofloxacin-Stearic Acid)7.8 ± 0.1
L-SA2 (Levofloxacin-Saccharin Sodium)7.2 ± 0.4

Data sourced from research on levofloxacin pharmaceutical cocrystals. researchgate.net

Novel Salt Formulations for Improved Material Attributes

Forming salts is another established strategy to modify the physicochemical properties of ionizable drugs like levofloxacin. nih.gov This involves reacting the API with an acidic or basic counterion to create a new crystalline solid with potentially improved characteristics.

New salt forms of levofloxacin have been synthesized to enhance its stability and potency. nih.gov A notable example involves the reaction of levofloxacin with dihydroxybenzoic acid (DHBA) isomers, specifically 2,6-DHBA and 3,5-DHBA, which also possess antioxidant properties. nih.govnih.gov These salts, named LF-26 and LF-35 respectively, were prepared by dissolving a 1:1 molar ratio mixture of levofloxacin and the respective DHBA isomer in an ethanol-methanol solution and allowing it to evaporate. nih.gov

Structural characterization using techniques like powder X-ray diffractometry (PXRD), thermal analysis, and single-crystal X-ray diffractometry confirmed the formation of new solid phases. nih.gov The analysis revealed that LF-26 is an anhydrous salt with a triclinic crystal packing, while LF-35 is a hemihydrate with a monoclinic system. nih.govresearchgate.net Other studies have successfully used green methods like solvent-dropped grinding to produce levofloxacin salts with dicarboxylic acids such as oxalic acid, succinic acid, malonic acid, and maleic acid, resulting in new solid phases with unique structures. nih.gov

Table 2: Structural Characteristics of Novel Levofloxacin Salts

Salt NameCoformerMolar Ratio (LF:Coformer)Crystal SystemHydration State
LF-262,6-Dihydroxybenzoic Acid1:1TriclinicAnhydrous
LF-353,5-Dihydroxybenzoic Acid1:1MonoclinicHemihydrate
LF-OXOxalic Acid1:1Not specifiedHydrate (B1144303)
LF-SASuccinic Acid1:1Not specifiedHydrate
LF-MNMalonic Acid1:1Not specifiedAnhydrous

Data compiled from studies on new levofloxacin salts. nih.govnih.govresearchgate.net

A key advantage of these novel salt formulations is their enhanced stability compared to levofloxacin hemihydrate, which is prone to hydrate transformation and photodegradation. nih.govnih.gov

Hydration Stability: Levofloxacin itself can readily absorb water, leading to transformations between its hemihydrate and monohydrate forms, which alters its physicochemical properties. nih.gov In contrast, the salts formed with 2,6-DHBA (LF-26) and 3,5-DHBA (LF-35) proved to be more stable against water adsorption. nih.govnih.gov Similarly, salts prepared with dicarboxylic acids also exhibited better stability than levofloxacin alone. nih.gov

Photo-Stability: Levofloxacin is known to be unstable under light exposure, degrading to form levofloxacin-N-oxide. nih.govresearchgate.net The novel salts with DHBA demonstrated superior stability under UV lighting compared to levofloxacin. nih.govresearchgate.net This improvement is crucial for maintaining the drug's integrity during storage and formulation.

Amorphization Strategies for Modulating Solid-State Characteristics

Amorphization, the process of converting a crystalline material into its amorphous or non-crystalline state, is another approach to modify the solid-state properties of APIs. Amorphous forms typically exhibit higher solubility and dissolution rates, but may be less stable.

Recent studies have investigated the amorphization of levofloxacin hemihydrate (LVXh) through mechanical stress and spray drying. acs.orgul.ie Ball milling was used to induce solid-state transformations, revealing that LVXh first converts to an anhydrous/dehydrated form (γ-LVX) as an intermediate phase before becoming partially amorphous. ul.ie This indicates that the formation of amorphous levofloxacin through mechanical means is possible and process-dependent. acs.org

Complete amorphization of levofloxacin was successfully achieved by spray drying an aqueous solution of the drug. acs.orgul.ie The resulting amorphous levofloxacin (LVXam) had a glass transition temperature of 80 °C. Dynamic vapor sorption analysis of the amorphous samples showed that they were physically stable but would eventually crystallize into the more stable hemihydrate form upon exposure to moisture. acs.orgul.ie These findings contribute to a deeper understanding of the solid-state transformations of levofloxacin and open avenues for developing formulations with tailored properties using greener manufacturing methods. ul.ie

Techniques for Amorphous Solid Dispersion Preparation (e.g., Spray Drying, Mechanochemical Activation)

The generation of amorphous solid dispersions of levofloxacin hydrate is a key strategy to enhance its physicochemical properties. Spray drying and mechanochemical activation are two prominent techniques employed for this purpose.

Spray Drying: This technique involves dissolving this compound and a carrier in a suitable solvent system, followed by atomization of the solution into a hot drying gas. The rapid solvent evaporation facilitates the formation of an amorphous solid dispersion. For instance, a co-amorphous system of levofloxacin and L-arginine has been successfully prepared by spray drying an aqueous solution. nih.gov The process parameters, such as inlet temperature and feed rate, are critical in achieving a completely amorphous product. nih.gov In one study, an inlet temperature of 130°C and a feed rate of 4 mL/min were utilized to produce a bright yellow, amorphous powder of levofloxacin-arginine. nih.gov The use of a mixed solvent system, such as 30% (v/v) ethanol in water, has been shown to improve the aerodynamic properties of the resulting particles for potential pulmonary applications. nih.gov

Another approach involves spray-drying a solution of this compound with a polymer. For example, a mixture of the free base of the drug with hydroxypropyl methylcellulose acetate succinate (HPMCAS) in an acetone and water solvent mixture can be spray-dried to form an amorphous solid dispersion. crystalpharmatech.com This method is scalable and widely used in the pharmaceutical industry for producing amorphous solid dispersions of poorly soluble drugs. crystalpharmatech.comkinampark.com

Mechanochemical Activation: This method, specifically ball milling, utilizes mechanical forces to induce solid-state transformations in this compound. nih.gov Studies have shown that ball milling can lead to the partial amorphization of levofloxacin hemihydrate. nih.gov The process involves the transformation of the initial hemihydrate form to an anhydrous/dehydrated form (γ-form) as an intermediate phase before converting to the amorphous state. nih.gov The extent of amorphization and the kinetics of the transformation are influenced by milling conditions such as the type of mill and the duration of milling. nih.gov For example, an increase in milling time has been observed to slightly increase the stability of the resulting amorphous form. nih.gov

Table 1: Comparison of Amorphous Solid Dispersion Preparation Techniques for this compound

Technique Description Key Findings Advantages Limitations
Spray Drying Atomization of a drug-carrier solution into a hot gas stream, leading to rapid solvent evaporation and formation of solid particles. crystalpharmatech.comkinampark.comComplete amorphization of levofloxacin hemihydrate is achievable. nih.gov Co-amorphous systems with amino acids like L-arginine can be produced. nih.govScalable process suitable for commercial production. crystalpharmatech.com Allows for particle engineering for specific applications (e.g., pulmonary delivery). nih.govRequires the drug to be soluble in a volatile solvent. kinampark.com
Mechanochemical Activation (Ball Milling) Application of mechanical energy to induce solid-state transformations and amorphization. nih.govPartial amorphization of levofloxacin hemihydrate is possible. nih.gov The process involves an intermediate anhydrous γ-form. nih.govA solvent-free, environmentally friendly "green" manufacturing method. nih.govMay not achieve complete amorphization. nih.gov The resulting amorphous form may have lower stability compared to spray-dried forms. nih.gov

Investigation of Amorphous Stability and Recrystallization Inhibition

The physical stability of amorphous levofloxacin is a critical attribute, as recrystallization can negate the solubility advantages of the amorphous form. The stability of amorphous levofloxacin is often assessed by its glass transition temperature (Tg).

Amorphous levofloxacin produced by spray drying has a glass transition temperature of approximately 80°C. nih.gov The presence of exothermic crystallization peaks immediately following the glass transition in thermal analysis suggests a tendency for the amorphous form to nucleate and grow crystals, indicating a potential lack of long-term stability. nih.gov

Dynamic vapor sorption (DVS) studies are employed to evaluate the stability of amorphous forms under different humidity conditions. Amorphous levofloxacin, whether produced by spray drying or ball milling, has been shown to recrystallize to the more stable hemihydrate form upon exposure to moisture. nih.gov

The formation of co-amorphous systems is a strategy to enhance stability and inhibit recrystallization. By combining levofloxacin with a co-former, such as an amino acid, strong intermolecular interactions can be introduced, which can stabilize the amorphous state and increase the energy barrier for recrystallization. nih.gov For instance, co-amorphous systems of levofloxacin with L-arginine have been successfully produced. nih.gov While these systems were found to be amorphous, the glass transition temperature was not significantly increased compared to pure amorphous levofloxacin, suggesting that the interactions might not be strong enough to provide substantial stabilization in all cases. nih.gov However, solid-state engineering approaches, such as forming multicomponent salts, have shown promise in improving the physical and chemical stability of levofloxacin. researchgate.net

Controlled Release Systems Design (Excluding Human Therapeutic Outcomes)

Polymer-Based Matrices for Modulated Release Kinetics

The development of controlled-release systems for this compound aims to modulate its release profile. Polymer-based matrices are extensively investigated for this purpose, utilizing both natural and synthetic polymers. These polymers form a gel-like barrier upon hydration, which controls the diffusion of the drug.

Commonly used hydrophilic polymers include hydroxypropyl methylcellulose (HPMC), carboxymethyl cellulose (CMC), starch, guar gum, xanthan gum, and sodium alginate. nih.govneliti.compharmacophorejournal.com The rate of drug release from these matrices is influenced by the type and concentration of the polymer. An increase in polymer concentration generally leads to a decrease in the drug release rate due to the formation of a more viscous gel layer and a more tortuous diffusion path for the drug. pharmacophorejournal.com

For instance, in floating matrix tablets, polymers like HPMC, CMC, and starch have been used to extend the drug release up to 12 hours. nih.gov The hydrophilic nature of these polymers causes them to swell upon contact with an aqueous medium, reducing the size of the micropores within the matrix and thereby retarding drug release. nih.gov Hydrophobic polymers such as Eudragit RS 100 have also been employed to achieve sustained release. neliti.com

The combination of different polymers can be used to fine-tune the release kinetics. For example, floating tablets have been formulated with combinations of HPMC, CMC, and starch. nih.gov Another study utilized guar gum, hydroxyl propyl methyl cellulose, Eudragit RS 100, sodium alginate, and xanthan gum to develop floating tablets of levofloxacin hemihydrate. neliti.com

Table 2: Polymers Used in this compound Controlled Release Matrices

Polymer Type Mechanism of Release Control Key Findings
Hydroxypropyl Methylcellulose (HPMC) Synthetic, Non-ionic Cellulose Ether nih.gov Swelling and gel formation upon hydration, creating a diffusion barrier. nih.gov Extends drug release up to 12 hours. nih.gov
Carboxymethyl Cellulose (CMC) Synthetic, Anionic Cellulose Derivative nih.gov Used as a matrix-forming agent; swells in aqueous media. nih.gov Contributes to the retardation of drug release. nih.gov
Starch Natural Polysaccharide nih.gov Swells and can form a gel, influencing drug diffusion. nih.gov Used in combination with other polymers to modulate release. nih.gov
Guar Gum Natural Polysaccharide neliti.compharmacophorejournal.com High swelling index, forming a viscous gel layer. neliti.com Increasing concentration decreases the drug release rate. pharmacophorejournal.com
Xanthan Gum Natural Polysaccharide neliti.compharmacophorejournal.com Forms a strong gel matrix, retarding drug release. neliti.com Demonstrates a significant retardation effect on drug release. pharmacophorejournal.com
Sodium Alginate Natural Polysaccharide neliti.com Forms a gel in the presence of divalent cations. Used in floating tablet formulations. neliti.com
Eudragit RS 100 Synthetic, Hydrophobic Polymer neliti.com Controls release by forming a water-insoluble matrix. Provides sustained release characteristics. neliti.com

In Vitro Release Studies and Diffusion Mechanisms

In vitro dissolution studies are essential for characterizing the release of this compound from controlled-release formulations. These studies are typically performed using standard dissolution apparatus, such as the USP-Type II (paddle) apparatus, in a dissolution medium that simulates physiological conditions (e.g., 0.1N HCl). neliti.com

The release of levofloxacin from polymer-based matrices is often governed by a combination of diffusion, swelling, and erosion mechanisms. Kinetic models are applied to the dissolution data to elucidate the primary release mechanism.

Higuchi Model: When the release data fits the Higuchi model, it suggests that the drug release is primarily controlled by diffusion through the matrix. nih.gov

Hixson-Crowell Model: A good fit to this model indicates that the drug release is influenced by changes in the surface area and diameter of the tablet, suggesting that erosion and swelling are significant mechanisms. nih.gov

Korsmeyer-Peppas Model: This model is used to characterize the release mechanism from polymeric systems. The release exponent 'n' provides insight into the mode of drug transport. An 'n' value between 0.45 and 0.89 for a cylindrical tablet generally indicates anomalous or non-Fickian diffusion, which is a combination of diffusion and polymer relaxation (swelling). neliti.compharmacophorejournal.com

In studies of levofloxacin floating tablets, the r²-values from the Higuchi model ranged from 0.987 to 0.994, indicating a pseudo-diffusion release mechanism. nih.gov The Hixson-Crowell model also showed high r²-values (0.985 to 0.995), suggesting that pseudo-swelling and erosion mechanisms were also at play. nih.gov The 'n' values from the Korsmeyer-Peppas model were greater than 0.5, confirming that the drug release followed a non-Fickian diffusion pattern. nih.govneliti.com

The pH of the dissolution medium can also significantly affect the drug release, particularly for pH-sensitive polymers. For example, hydrogels synthesized from poly(acrylamide) have shown pH-dependent swelling and drug release, with significantly higher release at pH 7.4 compared to pH 1.2. researchgate.net

Computational and Theoretical Studies of Levofloxacin Hydrate

Crystal Structure Prediction (CSP) for Polymorphic Forms and Solvates

The prediction of stable crystal structures for pharmaceutical compounds is a significant challenge due to polymorphism—the ability of a substance to exist in multiple crystalline forms. These polymorphs, along with solvates (where solvent molecules are incorporated into the crystal structure), can exhibit different physicochemical properties. Crystal Structure Prediction (CSP) methodologies are employed to computationally generate and rank possible crystal packings based on their lattice energies.

For levofloxacin (B1675101), structural information on its anhydrous forms has been limited because it readily converts to a more stable hemihydrate form. rsc.org Computational studies have been undertaken to predict the crystal structures of these elusive anhydrous polymorphs. nanoient.org These efforts involve identifying stable conformers of the levofloxacin molecule and then generating a multitude of hypothetical crystal structures. nanoient.org

Researchers have utilized insights from the known crystal structures of two levofloxacin hydrates and various new salt forms to guide the CSP process. rsc.org By analyzing the supramolecular synthons—common patterns of intermolecular interactions—in these known structures, they can re-rank the computationally generated structures to identify the most probable candidates for the anhydrous forms. rsc.orgresearchgate.net A comparison between the crystal structures of the hydrate (B1144303) forms and the predicted anhydrous forms helps in understanding the mechanics of hydration and dehydration. rsc.orgresearchgate.net

However, CSP is not without its challenges. It has been noted that computational screening alone cannot fully replace experimental work, as it is difficult to cover the entire range of possible solid-state forms, including hydrates and solvates with varying solvent ratios. nanoient.org In some cases, the crystal structure of an anhydrous form (α form) solved experimentally through single-crystal X-ray diffraction was found to be significantly different from the one predicted by CSP, suggesting that the initial CSP models may have been inaccurate. nih.gov Subsequent comparisons showed that while the top-ranked predicted structure was incorrect, a lower-ranked prediction did show great similarities to the experimental structure. nbinno.comdrugbank.com

Levofloxacin is known to exist in multiple solid forms, including at least two hydrates (a hemihydrate and a monohydrate), three anhydrous polymorphs (α, γ, and δ), and several solvates with solvents like acetic acid, n-propanol, and ethylene (B1197577) glycol. nih.govrsc.org The interconversion between these forms, for example, the dehydration of solvates to the γ form which then converts to the α form upon heating, is a key area of study. nih.govrsc.org

Table 1: Known Solid Forms of Levofloxacin

Form Type Specific Form Notes
Hydrate Hemihydrate (LF-½H) Commercially available oral form. rsc.org
Hydrate Monohydrate (LF-1H) Another known hydrate form. rsc.org
Anhydrous α form Obtained from dehydration of LF-1H. rsc.org
Anhydrous γ form Obtained from dehydration of LF-½H and other solvates. nih.govrsc.org
Anhydrous δ form An enantiotropic polymorph of the γ form. researchgate.net
Solvate Acetic acid solvate Newly discovered solvated form. nih.govrsc.org
Solvate n-propanol solvate Newly discovered solvated form. nih.govrsc.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties, including geometries, vibrational frequencies, and electronic spectra, providing a deeper understanding of the molecule's behavior.

High-level DFT calculations have been instrumental in analyzing the various possible conformations of the levofloxacin molecule, which is a crucial first step in CSP studies. rsc.org By employing functionals like B3LYP with basis sets such as 6-311++G(d,p), researchers can obtain a refined picture of the ground-state molecular structure of levofloxacin. rsc.org These calculations have revealed that the orientation of the piperazine (B1678402) ring and the carboxylic group are key to the molecule's stability. rsc.org

DFT is also extensively used to analyze and assign vibrational spectra. The Fourier Transform Infrared (FT-IR) and Raman spectra of levofloxacin have been recorded and compared with theoretical spectra calculated using DFT. nanoient.orgnih.gov This comparison allows for a complete and accurate assignment of the fundamental vibrational modes. nih.gov For instance, the O-H stretching and bending vibrations, which are critical in hydrates, can be precisely identified and their shifts due to hydrogen bonding can be explained. nanoient.org Studies have also investigated the effect of hydrogen bonding with water molecules on the Raman spectra by modeling complexes of levofloxacin with one or two water molecules. researchgate.net

Furthermore, DFT calculations are used to explore the electronic properties of levofloxacin. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand charge transfer within the molecule. nih.gov The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. The molecular electrostatic potential (MESP) map, another output of DFT calculations, helps to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov

Table 2: Selected DFT-Calculated Properties of Levofloxacin

Property Method/Basis Set Finding Reference
Molecular Geometry B3LYP/6-311++G(d,p) The ground-state structure shows the piperazine ring tilted towards the fluorine atom. rsc.org
Vibrational Frequencies B3LYP/6-31G(d,p) Good agreement between calculated harmonic frequencies and experimental FT-IR spectrum. nih.gov
HOMO-LUMO Gap B3LYP/6-31G(d,p) Calculation shows charge transfer occurs within the molecule, indicating bioactivity. nih.gov

Molecular Dynamics (MD) Simulations for Solid-State Behavior and Interfacial Phenomena

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By simulating the system over time, MD can provide detailed information on the dynamics of molecular processes, including solid-state transformations and interactions at interfaces.

For levofloxacin hydrate, understanding the role of water is paramount. Ab initio MD simulations, specifically Car-Parrinello Molecular Dynamics (CPMD), have been employed to study levofloxacin in aqueous environments. rsc.org These simulations, which are based on DFT, allow for the explicit treatment of electronic structure during the dynamics. They have been used to characterize the dynamics of water solvation shells around the levofloxacin molecule and to investigate protonation and deprotonation mechanisms at different pH conditions. rsc.orgresearchgate.net

These simulations have demonstrated the cooperative role of the aqueous hydration shells in assisting proton transfer events. rsc.orgrsc.org A key finding is the crucial role of the nitrogen atom on the piperazine ring (the one binding the methyl group) in accepting excess protons from the aqueous environment. rsc.org MD simulations also help to quantify the energetic contribution of internal hydrogen bonds, such as the one between the carboxylic and carbonyl groups, which stabilizes the molecule's structure but can hinder the first deprotonation step in alkaline conditions. rsc.orgresearchgate.net

In the broader context of solid-state behavior, MD simulations can be used to study phenomena like the disruption of the crystal lattice during processes like ball milling. acs.org Although not explicitly focused on MD, studies on the mechanochemical transformations of levofloxacin hemihydrate show that mechanical stress can lead to the release of water molecules, likely through the breakage of hydrogen bonds connecting water to the piperazine rings, leading to an anhydrous form and eventually an amorphous state. acs.org Understanding these interfacial phenomena at the molecular level is an area where MD simulations can provide significant insights.

Quantum Chemical Modeling of Drug-Target Interactions and Binding Affinity

Levofloxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. rsc.org Quantum chemical modeling plays a vital role in understanding the interactions between levofloxacin and these protein targets, which is fundamental for rational drug design.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For levofloxacin, docking studies are performed to investigate its binding mechanism within the active sites of bacterial topoisomerases. nih.gov These studies have shown that levofloxacin forms key interactions, such as hydrogen bonds with specific amino acid residues like ASP479 and SER480 in the topoisomerase II beta complex. nih.gov

The binding affinity, which quantifies the strength of the interaction, can be estimated from these simulations. The S-(-) isomer (levofloxacin) is significantly more active than the R-(+) isomer, a fact attributed to its enhanced binding capability to DNA gyrase. rsc.org Quantum chemical calculations can help elucidate the electronic and steric factors responsible for this stereoselectivity.

In silico studies predict the biological activity spectrum and potential mechanisms of action for levofloxacin and its derivatives. researchgate.net By combining these predictions with quantum chemical calculations, researchers can gain insights into the structure-activity relationships. For example, topological indices derived from the molecular graph can be correlated with steric and electronic parameters, which in turn influence the binding affinity. researchgate.net These computational approaches are valuable for designing new levofloxacin derivatives with potentially improved efficacy or modified properties. nih.gov

Preclinical Pharmacodynamics and Pharmacokinetic Characterization in Vitro and Animal Models

In Vitro Antimicrobial Efficacy Profiling

Levofloxacin (B1675101) hydrate (B1144303) exhibits significant in vitro antimicrobial activity against a diverse spectrum of bacterial pathogens. Its efficacy is typically assessed through determination of minimum inhibitory concentrations (MICs), time-kill assays, and evaluation of its effects on bacterial biofilms and persister cells.

Levofloxacin demonstrates potent activity against many Gram-positive and Gram-negative bacteria, as well as atypical pathogens. Studies have established MIC values against various species, indicating its broad spectrum of action.

Bacterial StrainMIC Range (µg/mL)MIC (µg/mL)MIC (µg/mL)Notes
Staphylococcus aureus (MSSA)0.03 - 0.5-1.25Susceptible strains somentislifescience.comnih.gov
Staphylococcus epidermidis (MSSA)--1.25Susceptible strains somentislifescience.com
Staphylococcus saprophyticus--1.25Susceptible strains somentislifescience.comfda.gov
Streptococcus pneumoniae0.5 - 211Including penicillin-non-susceptible strains somentislifescience.comnih.govfda.gov
Streptococcus pyogenes--< 0.03 - 0.5 somentislifescience.comnih.govfda.gov
Enterococcus faecalis1 - 32--Many strains are only moderately susceptible somentislifescience.comfda.govdrugs.com
Escherichia coli0.016 - 0.120.06 - 0.12-Active against susceptible strains somentislifescience.comnih.govfda.govmdpi.commdpi.com
Klebsiella pneumoniae0.016 - 0.120.06 - 0.12-Active against susceptible strains somentislifescience.comnih.govfda.govmdpi.commdpi.com
Pseudomonas aeruginosa0.12 - 1280.124Median MIC for susceptible strains was 4 mg/L; activity reduced against resistant strains somentislifescience.comnih.govfda.govmdpi.comnih.gov
Haemophilus influenzae0.016 - 0.03-- somentislifescience.comnih.govfda.gov
Haemophilus parainfluenzae0.03 - 0.12-- somentislifescience.comnih.govfda.gov
Moraxella catarrhalis0.03 - 0.12-- somentislifescience.comnih.govfda.gov
Legionella pneumophila0.003 - 1--MIC values ranged from 0.003 to 1 mg/L somentislifescience.comfda.gov
Chlamydia pneumoniae--0.05 somentislifescience.com
Mycoplasma pneumoniae-0.5- somentislifescience.comfda.gov
Clostridium perfringens0.25 - 1-0.5 - 1 somentislifescience.comnih.gov
Bacteroides fragilis0.5 - 4-- somentislifescience.comnih.gov
Mycobacterium tuberculosis (susceptible strains)-0.5 - 1.00.25 - 0.5MIC values for levofloxacin (LVFX) were 0.5 μg/mL medchemexpress.com

Levofloxacin generally demonstrates improved in vitro activity against Gram-positive bacteria compared to ofloxacin (B1677185), and greater activity against Gram-negative bacteria somentislifescience.com. Resistance to levofloxacin due to spontaneous mutation in vitro is considered rare, occurring at a frequency of 10 to 10 sandoz.comfda.gov.

Time-kill assays evaluate the rate at which an antimicrobial agent reduces bacterial viability. Levofloxacin has demonstrated rapid bactericidal activity. In studies with anaerobic bacteria, levofloxacin at concentrations of the MIC and twice the MIC was bactericidal at 24 hours for a significant proportion of strains tested researchgate.netnih.gov. For instance, it was bactericidal against five out of nine strains at the MIC and against all nine strains at twice the MIC within 24 hours researchgate.netnih.gov. Levofloxacin exhibited more rapid antibacterial activity than ofloxacin in some time-kill assays somentislifescience.com.

The post-antibiotic effect (PAE) refers to the period of sustained suppression of bacterial growth after exposure to an antibiotic has ended. Levofloxacin has been shown to possess significant PAE in bacterial cultures. For anaerobes, the PAE following a 2-hour exposure ranged from 0.06 to 2.88 hours researchgate.netnih.gov. Against aerobic bacteria, levofloxacin's PAE has been reported to range from 0.5 to 4.5 hours nih.gov, with a modest PAE of 0.1-2.4 hours observed against Staphylococcus aureus jmilabs.com.

Bacterial biofilms, communities of microorganisms encased in a self-produced matrix, often exhibit increased resistance to antibiotics. Levofloxacin has demonstrated activity against biofilms, though its efficacy can vary.

Levofloxacin has shown bactericidal activity against Pseudomonas aeruginosa biofilm bacteria, with some studies indicating it was highly bactericidal where other agents like gentamicin, ceftazidime, and ciprofloxacin (B1669076) showed less significant killing activity nih.gov. Levofloxacin was also found to inhibit P. aeruginosa biofilm formation in a dose-dependent manner, but it could not completely eradicate preformed biofilms even at higher concentrations nih.gov. In Staphylococcus aureus biofilms, levofloxacin exhibited bactericidal activity at 2x the P-MIC (minimum bactericidal concentration) conicet.gov.ar. For Stenotrophomonas maltophilia biofilms, levofloxacin caused a significant decrease in viability researchgate.net.

Persister cells, a subpopulation of dormant bacteria within biofilms, contribute to antibiotic tolerance and treatment failure. Levofloxacin treatment of S. aureus biofilms indicated the presence of bacterial persistence conicet.gov.ar. While levofloxacin can reduce biofilm biomass and disrupt structural integrity, the presence of these persister cells means complete eradication may not always be achieved with monotherapy nih.govfrontiersin.org.

In Vitro and Animal Model Tissue Distribution and Cellular Uptake Mechanisms

Levofloxacin is widely distributed throughout the body, penetrating various tissues and fluids. Animal models and in vitro studies provide insights into its distribution patterns and cellular uptake mechanisms.

The mean volume of distribution for levofloxacin generally ranges from 74 to 112 L, indicating extensive distribution into body tissues drugs.comsandoz.com. Levofloxacin reaches peak concentrations in skin tissues and blister fluid approximately 3-4 hours after dosing, with tissue-to-plasma AUC ratios of around 2 for skin tissue sandoz.com. It also demonstrates good penetration into lung tissues, with concentrations typically 2 to 5 times higher than plasma levels drugs.comfda.gov. In humans, physiologically based pharmacokinetic (PBPK) models predict high concentrations in the heart, liver, kidney, spleen, muscle, and skin tissues, with predicted tissue-to-plasma concentration ratios in abdominal viscera ranging between 1.9 and 2.3 nih.gov.

Cellular uptake studies, particularly in phagocytic cells like polymorphonuclear neutrophils (PMNs), indicate that levofloxacin uptake is moderate. The cellular concentration to extracellular concentration ratio is approximately 4 to 6 nih.gov. This uptake is linear with extracellular concentration over a wide range and is dependent on temperature, being higher at physiological temperatures nih.gov. Levofloxacin uptake by PMNs is not significantly affected by pH changes within the physiological range of 7 to 9 nih.gov. Studies using liposomal formulations suggest that targeted delivery can enhance intracellular accumulation of levofloxacin in bacteria like Klebsiella pneumoniae compared to the free drug frontiersin.org.

In Vitro Metabolism and Identification of Inactive Metabolites

Levofloxacin undergoes limited metabolism in humans, with the majority of the administered dose being excreted unchanged. The primary route of elimination is renal excretion.

In humans, levofloxacin is stereochemically stable and does not invert to its enantiomer, D-ofloxacin drugs.comfda.govdrugbank.comnih.gov. Less than 5% of an administered dose is recovered in urine as metabolites, which are primarily desmethyl-levofloxacin and levofloxacin N-oxide drugs.comfda.govdrugbank.com. These identified metabolites have been reported to possess little relevant pharmacological activity drugs.comfda.govdrugbank.com. Studies in Rhesus monkeys also identified levofloxacin N-oxide and a glucuronide conjugate of levofloxacin as minor metabolites in plasma and urine, alongside desmethyl levofloxacin nih.gov. The specific enzymes responsible for the demethylation and oxidation of levofloxacin in humans have not been fully elucidated drugbank.com.

Q & A

Q. Q1. What is the molecular mechanism of levofloxacin hydrate's antibacterial activity, and how can this be validated experimentally?

this compound inhibits bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes critical for DNA replication and repair. To validate this:

  • Method : Perform enzyme inhibition assays using purified DNA gyrase (e.g., S. aureus gyrase) and measure IC50 values via supercoiling inhibition assays. Compare results with reference inhibitors like ciprofloxacin .
  • Data : Reported IC50 values for this compound against S. aureus DNA gyrase and topoisomerase IV are 8.06 μg/ml and 9.81 μg/ml, respectively .

Q. Q2. How should this compound be prepared for in vitro cellular assays to ensure solubility and stability?

  • Solubility : this compound is soluble in organic solvents (e.g., DMSO at 25 mg/ml) but has limited aqueous solubility (5 mg/ml in PBS, pH 7.2). For cell-based assays:
    • Dissolve in DMSO to create a stock solution (e.g., 10 mM), then dilute in culture media to ≤0.1% DMSO to avoid cytotoxicity .
    • Avoid long-term storage of aqueous solutions (>24 hours) due to hydrolysis risks .

Advanced Research Questions

Q. Q3. How can response surface methodology (RSM) optimize this compound removal from aqueous systems?

  • Experimental Design : Use Central Composite Design (CCD) with factors like levofloxacin concentration (e.g., 10–50 mg/L), pH (3–9), and adsorbent dose (0.1–1.0 g/L).
  • Analysis : Fit data to quadratic models (e.g., Equation 3 in ) to predict optimal conditions. For example, a study achieved >90% removal at pH 6.5, 30 mg/L initial concentration, and 0.6 g/L adsorbent .
  • Validation : Confirm predicted results with triplicate experiments and analyze residuals for model adequacy.

Q. Q4. How do discrepancies in MIC values for this compound across bacterial strains arise, and how should they be addressed?

  • Potential Causes :
    • Strain-specific mutations in gyrA or parC genes altering target affinity.
    • Variations in experimental conditions (e.g., cation-adjusted Mueller-Hinton broth vs. standard broth).
  • Resolution :
    • Standardize protocols per CLSI guidelines.
    • Include control strains (e.g., E. coli ATCC 25922) with known MIC ranges (0.03–4 μg/ml for levofloxacin) .

Q. Q5. What analytical methods ensure quality control of this compound in pharmaceutical formulations?

  • HPLC Protocol :
    • Column: C18 reverse-phase (5 μm, 250 × 4.6 mm).
    • Mobile phase: 0.025 M phosphate buffer (pH 3.0):acetonitrile (85:15).
    • Detection: UV at 287 nm. Quantify against internal standards (e.g., ciprofloxacin) with retention time ~6.5 minutes .
  • Acceptance Criteria : Purity ≥99.0% (anhydrous basis) per pharmacopeial standards .

Methodological Challenges

Q. Q6. How can this compound's pharmacokinetics in animal models be accurately extrapolated to humans?

  • Dosing Conversion : Use allometric scaling based on body surface area. For example:
    • Rat dose (mg/kg) = Human dose (mg/kg) × (Human Km / Rat Km), where Km (body weight-to-surface area ratio) is 6 for rats and 37 for humans .
  • Validation : Measure plasma concentrations via LC-MS/MS and compare with human Cmax values (e.g., 5.7 μg/ml after 500 mg oral dose) .

Q. Q7. What precautions are critical when handling this compound in laboratory settings?

  • Safety Protocols :
    • Use NIOSH-approved N95 respirators and EN 166-compliant goggles during powder handling .
    • Store at -20°C (powder) or -80°C (solutions) to prevent degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.